TCS 1102
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TCS 1102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 1102 is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2][3][4] This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. Its ability to competitively bind to and inhibit the activity of both orexin receptors makes it a valuable tool for investigating the physiological roles of the orexin system and a potential therapeutic agent for disorders involving orexin signaling, such as insomnia and anxiety. The compound exhibits excellent blood-brain barrier penetrability, allowing for effective central nervous system engagement.
Core Mechanism: Dual Orexin Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the two known orexin receptors, OX1R and OX2R. Orexin A and Orexin B, the endogenous neuropeptide ligands, bind to these G-protein coupled receptors to modulate various physiological processes, including wakefulness, appetite, and stress responses. This compound exerts its effects by binding to these receptors, thereby preventing the binding of endogenous orexins and inhibiting downstream signaling.
Binding Affinity
This compound exhibits high affinity for both orexin receptors, with a notable preference for OX2R. The inhibitory constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors.
| Receptor | Ki (nM) |
| Orexin 1 (OX1R) | 3 |
| Orexin 2 (OX2R) | 0.2 |
This data demonstrates the high-affinity binding of this compound to both orexin receptors, with approximately 15-fold higher selectivity for OX2R.
Signaling Pathways Modulated by this compound
Orexin receptors are coupled to different G-proteins and activate distinct downstream signaling cascades. By antagonizing these receptors, this compound effectively inhibits these pathways.
-
OX1R: Primarily couples through Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC).
-
OX2R: Can couple through both Gq/11 and Gi/o proteins. The Gq/11 coupling leads to the same PLC-mediated pathway as OX1R. The Gi/o coupling results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The antagonistic action of this compound blocks these signaling events upon orexin stimulation.
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Ki Determination
This protocol is a standard method to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for OX1R and OX2R.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Radioligand: [3H]-TCS 1102 or another suitable radiolabeled orexin receptor antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., suvorexant).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
This compound at various concentrations.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound in the assay buffer. For determining non-specific binding, replace this compound with the non-specific binding control.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of OX1R and Gq/11-coupled OX2R activation.
Objective: To assess the functional antagonist activity of this compound at orexin receptors.
Materials:
-
CHO cells stably expressing either human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin A or Orexin B as the agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the orexin agonist (typically the EC80 concentration) into the wells. Immediately begin kinetic measurement of the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Pharmacological Effects
The antagonist activity of this compound at orexin receptors translates into observable physiological effects in vivo.
Inhibition of Locomotion and Feeding Behavior
-
Locomotion: Administration of this compound has been shown to inhibit locomotion in rats, an effect consistent with the role of the orexin system in promoting arousal and physical activity.
-
Feeding: this compound can block orexin-A-mediated increases in feeding behavior, highlighting the involvement of orexin signaling in appetite regulation.
Anxiolytic Effects
In rodent models, this compound has demonstrated anxiolytic properties. Intraperitoneal administration of this compound has been found to decrease fear and anxiety in rats exposed to stressful situations, such as footshock.
| In Vivo Effect | Species | Dosage | Outcome |
| Locomotion Inhibition | Rat | 15, 50, 100 mg/kg (i.p.) | Dose-dependent inhibition of locomotion |
| Decreased Fear and Anxiety | Rat | 10, 20 mg/kg (i.p.) | Reduction in fear and anxiety responses after footshock |
Conclusion
This compound is a potent dual orexin receptor antagonist with a well-characterized mechanism of action. Its high affinity for both OX1R and OX2R, coupled with its ability to penetrate the blood-brain barrier, allows for the effective inhibition of orexin-mediated signaling in the central nervous system. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds. The in vivo effects on locomotion, feeding, and anxiety underscore the therapeutic potential of targeting the orexin system with antagonists like this compound for a range of neurological and psychiatric disorders.
References
In-Depth Technical Guide: TCS 1102 as a Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 1102 is a potent, non-peptidic dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Developed as a valuable tool for preclinical research, this compound has been instrumental in elucidating the physiological roles of the orexin system, which is critically involved in regulating sleep-wake cycles, feeding behavior, and reward pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.
Core Compound Properties
This compound, with the chemical name N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide, is a well-characterized small molecule antagonist of the orexin receptors.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide | [1] |
| Molecular Formula | C27H26N4O2S | [1] |
| Molecular Weight | 470.59 g/mol | [1] |
| CAS Number | 916141-36-1 | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at room temperature |
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions as a competitive antagonist at both OX1R and OX2R, thereby blocking the downstream signaling initiated by the endogenous orexin peptides, orexin-A and orexin-B. The orexin system is a key regulator of arousal, and its antagonism by compounds like this compound leads to a suppression of wakefulness and promotion of sleep.
The orexin receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gq/11, Gi/o, and Gs, leading to the activation of diverse intracellular signaling cascades. The primary signaling pathway for orexin receptors involves coupling to Gq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately modulate neuronal excitability. Orexin receptor activation can also influence cyclic adenosine monophosphate (cAMP) levels and activate the extracellular signal-regulated kinase (ERK) pathway. By competitively binding to the orexin receptors, this compound prevents these downstream signaling events.
Quantitative In Vitro Pharmacology
The antagonist activity of this compound at orexin receptors has been quantified through various in vitro assays. The binding affinities (Ki) and functional potencies (IC50) are summarized below.
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| Binding Affinity (Ki) | 3 nM | 0.2 nM | |
| Functional Antagonism (IC50) | 4 nM | 17 nM |
Note: IC50 values are from a study by Dong et al. (2015) as cited in a secondary source and may vary depending on the specific functional assay conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize dual orexin receptor antagonists like this compound.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a representative method for determining the binding affinity (Ki) of a test compound for the orexin receptors.
Materials:
-
Cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]-Orexin-A or a suitable tritiated antagonist)
-
This compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target orexin receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled orexin ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for Functional Antagonism)
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to block orexin-A-induced intracellular calcium mobilization.
Materials:
-
Cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
This compound or other test compounds
-
Orexin-A
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well plates and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Antagonist Addition:
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of orexin-A (typically the EC80 concentration) into the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the orexin-A-induced calcium response.
-
In Vivo Pharmacology
This compound is brain penetrant and has demonstrated efficacy in various in vivo models.
Inhibition of Orexin-Induced Locomotion
In vivo studies have shown that this compound can inhibit locomotion induced by the administration of orexin-B. This effect is consistent with the role of the orexin system in promoting arousal and physical activity.
Blockade of Orexin-Induced Feeding Behavior
This compound has also been shown to block the increase in feeding behavior mediated by orexin-A. This highlights the involvement of the orexin system in the regulation of appetite and food-seeking behavior.
Representative In Vivo Experimental Protocol: Locomotor Activity
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound
-
Orexin-B
-
Vehicle for drug administration (e.g., DMSO, PEG300, Tween-80 in saline)
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimatization:
-
Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the orexin challenge.
-
At the appropriate time, administer orexin-B or vehicle via intracerebroventricular (i.c.v.) injection.
-
-
Locomotor Activity Recording:
-
Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify the locomotor activity data and compare the effects of this compound treatment to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
-
Conclusion
This compound is a potent and valuable pharmacological tool for investigating the complex roles of the orexin system. Its dual antagonism of both OX1 and OX2 receptors, coupled with its brain penetrability, makes it suitable for a wide range of in vitro and in vivo studies. The detailed protocols and compiled data in this guide are intended to support researchers in the effective utilization of this compound to advance our understanding of orexin-mediated physiological processes and to explore the therapeutic potential of orexin receptor antagonism. explore the therapeutic potential of orexin receptor antagonism.
References
Technical Guide: TCS 1102 and its Interaction with Orexin Receptors OX1 and OX2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical and pharmacological properties of TCS 1102, a potent dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. This document details its binding affinities (Ki values), the experimental protocols used for their determination, and the associated signaling pathways of the orexin receptors.
Quantitative Data: Binding Affinity of this compound
This compound exhibits high affinity for both OX1 and OX2 receptors, acting as a dual antagonist. The inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand, are summarized below. These values indicate a higher potency for the OX2 receptor.
| Antagonist | Receptor | Ki Value (nM) |
| This compound | OX1 | 3 |
| This compound | OX2 | 0.2 |
Data sourced from multiple consistent biochemical assays.[1][2][3][4][5]
Experimental Protocols
The determination of the binding affinity and functional antagonism of compounds like this compound typically involves two key in vitro assays: radioligand binding assays and functional assays such as calcium mobilization assays. The Ki values presented above were determined using radioligand binding assays as described in the foundational research by Bergman et al. (2008). A detailed, representative protocol for a functional assay that measures the antagonist's effect on receptor activation is provided below.
Radioligand Competition Binding Assay (General Protocol)
This method is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the OX1 and OX2 receptors (IC50), from which the Ki value is calculated.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
-
Radioligand: A high-affinity radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin A).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically contains HEPES, MgCl₂, CaCl₂, and a protease inhibitor like bacitracin.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation Mixture Preparation: In duplicate, prepare tubes containing a fixed concentration of the radioligand, the cell membranes expressing the target receptor, and varying concentrations of the unlabeled test compound (this compound).
-
Total and Non-specific Binding: Include control tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of an unlabeled standard orexin antagonist).
-
Incubation: Incubate the mixtures for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence-Based Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of orexin receptors, which are Gq-coupled.
Objective: To determine the concentration of this compound required to inhibit the calcium flux induced by an orexin agonist.
Materials:
-
Cells: CHO cells stably expressing either the human OX1 or OX2 receptor.
-
Culture Medium: Ham's F-12 with L-Glutamine, supplemented with G418, penicillin, streptomycin, and fetal calf serum (FCS).
-
Assay Plates: 384-well black, clear-bottom sterile plates.
-
Agonist: Human orexin-A.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing HEPES, 0.1% bovine serum albumin (BSA), and probenecid.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Fluorescent Imaging Plate Reader (FLIPR): To measure changes in intracellular calcium.
Procedure:
-
Cell Plating: Seed the CHO cells expressing the target receptor into the 384-well plates and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM dye loading solution for approximately 60 minutes at 37°C.
-
Compound Addition: Within the FLIPR instrument, add varying concentrations of the test compound (this compound) to the wells and incubate for a short period (e.g., 5 minutes).
-
Agonist Stimulation: Add a fixed concentration of the orexin-A agonist to the wells to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the fluorescence intensity in each well at short intervals to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence is measured, and the inhibitory effect of this compound is calculated relative to the response of the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascades of the OX1 and OX2 receptors and the workflow of the experimental assays used to characterize antagonists like this compound.
Caption: OX1 Receptor Signaling Pathway.
Caption: OX2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
TCS 1102: A Technical Guide on Brain Penetrability and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 1102 is a potent dual orexin receptor antagonist, demonstrating high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors. Its ability to cross the blood-brain barrier and its oral bioavailability are critical parameters for its therapeutic potential in neurological disorders. This technical guide provides a comprehensive overview of the available data on the brain penetrability and bioavailability of this compound, including quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Introduction
This compound is a well-established tool compound in neuroscience research for studying the roles of the orexin system in sleep, wakefulness, and other physiological processes. Its efficacy in preclinical models is largely dependent on its pharmacokinetic properties, specifically its ability to reach its target receptors in the central nervous system (CNS) after systemic administration. This document synthesizes the available information regarding the brain penetrability and bioavailability of this compound in rats, providing a core resource for researchers designing and interpreting studies involving this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative parameters related to the brain penetrability and bioavailability of this compound in rats.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Ki (nM) |
| Orexin 1 (OX1) | 3 |
| Orexin 2 (OX2) | 0.2 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Brain Penetrability and Bioavailability in Rats
| Parameter | Value | Species | Route of Administration |
| Brain Penetrability | Excellent | Rat | Not Specified |
| Bioavailability | Moderate | Rat | Oral |
| Brain Concentration | 2370 nM | Rat | Not Specified |
| Plasma Concentration | 3500 nM | Rat | Not Specified |
| CSF Concentration | 43 nM | Rat | Not Specified |
Note: The specific quantitative values for "excellent" brain penetrability (e.g., brain-to-plasma ratio) and "moderate" bioavailability (e.g., percentage) are not consistently reported in publicly available peer-reviewed literature. The concentration values are provided by a commercial vendor and should be interpreted with caution as they lack the full experimental context and peer-review validation[1].
Experimental Protocols
The following sections describe generalized experimental methodologies for assessing brain penetrability and oral bioavailability in rats. These protocols are based on standard practices in preclinical drug development and provide a framework for studies involving compounds like this compound.
Assessment of Brain Penetrability
The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are key metrics for quantifying brain penetrability.
Experimental Workflow for Brain Penetrability Assessment
Caption: Workflow for determining the brain penetrability of a compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: this compound is administered systemically, typically via intravenous (IV) or intraperitoneal (IP) injection, at a defined dose.
-
Sample Collection: At predetermined time points after administration, blood samples are collected (e.g., via tail vein or cardiac puncture). Following blood collection, animals are euthanized, and brains are rapidly excised and rinsed.
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is weighed and homogenized in a suitable buffer.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain and Cplasma is the concentration in plasma.
-
To determine the unbound concentration ratio (Kp,uu), the fractions of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) are measured, typically using equilibrium dialysis.
-
Kp,uu is then calculated as: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
Assessment of Oral Bioavailability
Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of a compound in rats.
Methodology:
-
Animal Model: As with brain penetrability studies, male Sprague-Dawley or Wistar rats are typically used. Animals are often cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Study Design: A crossover design is often preferred, where the same group of animals receives both the intravenous (IV) and oral (PO) formulations of this compound in separate study periods with a washout period in between. Alternatively, a parallel group design can be used.
-
Drug Administration:
-
Intravenous (IV): A known dose of this compound is administered as a bolus injection or short infusion directly into the systemic circulation.
-
Oral (PO): A known dose of this compound, formulated in a suitable vehicle, is administered via oral gavage.
-
-
Sample Collection: Serial blood samples are collected at multiple time points after both IV and PO administration to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis:
-
The Area Under the Plasma Concentration-Time Curve (AUC) is calculated for both the IV (AUCIV) and PO (AUCPO) routes from time zero to the last measurable concentration point.
-
The absolute oral bioavailability (F) is calculated as a percentage: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Orexin Receptor Signaling Pathway
This compound exerts its effects by antagonizing the action of orexin-A and orexin-B at their receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of orexin receptors and the antagonistic action of this compound.
Conclusion
This compound is a valuable research tool characterized by its potent dual antagonism of orexin receptors, excellent brain penetrability, and moderate oral bioavailability in rats. While qualitative descriptions are widely available, detailed and peer-reviewed quantitative pharmacokinetic data remain less accessible. The standardized protocols provided in this guide offer a robust framework for conducting and interpreting studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound and other novel orexin receptor modulators. A thorough understanding of these parameters is essential for the successful translation of preclinical findings to potential therapeutic applications.
References
The Role of TCS 1102 in Elucidating Orexin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of diverse physiological functions, including wakefulness, appetite, and reward processing. Dysregulation of orexin signaling has been implicated in a range of neurological disorders, making it a key target for therapeutic intervention. Pharmacological tools that can selectively modulate orexin receptor activity are indispensable for dissecting the complexities of this system. TCS 1102 has emerged as a potent and valuable research tool for these investigations. This technical guide provides an in-depth overview of the role of this compound in studying orexin signaling, with a focus on its pharmacological properties, experimental applications, and the methodologies employed.
Mechanism of Action and Pharmacological Profile of this compound
This compound is a potent, dual antagonist of both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3][4][5] Its high affinity for both receptor subtypes allows for the comprehensive blockade of orexin signaling, making it an ideal tool to investigate the overall physiological roles of the orexin system. The compound exhibits excellent blood-brain barrier penetrability, a crucial characteristic for in vivo studies targeting central orexin pathways.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Receptor | Value | Species | Reference |
| Ki | OX1 | 3 nM | Human | |
| OX2 | 0.2 nM | Human | ||
| IC50 | Orexin-A induced Ca2+ response | Not explicitly stated, but 10 µM inhibits responses in CHO-hOX2 cells | Human |
Orexin Signaling Pathways
Orexin receptors are coupled to multiple G proteins, primarily Gq, Gi, and Gs, leading to the activation of diverse downstream signaling cascades. The primary and best-characterized pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is a hallmark of orexin receptor activation and is a common endpoint for in vitro functional assays. Furthermore, orexin receptor activation can modulate the activity of various ion channels and other signaling molecules, including extracellular signal-regulated kinase (ERK).
Experimental Protocols Utilizing this compound
This compound is a versatile tool employed in a variety of experimental paradigms to probe the function of the orexin system. Below are detailed methodologies for key experiments where this compound is commonly used.
In Vitro Functional Assays
This assay measures changes in intracellular calcium concentration in response to orexin receptor activation and its blockade by this compound.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human OX1R or OX2R.
-
Methodology:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hank's Balanced Salt Solution with HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of the agonist (Orexin-A or Orexin-B) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure:
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
Add the orexin agonist to all wells.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values can be calculated by fitting the data to a dose-response curve. A 10 µM concentration of this compound has been shown to inhibit Ca2+ responses to Orexin A in CHO-hOX2 cells.
-
In Vivo Behavioral Assays
This compound's ability to cross the blood-brain barrier makes it suitable for investigating the role of orexin signaling in complex behaviors in animal models.
This paradigm assesses the role of the orexin system in fear and anxiety.
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Drug Preparation and Administration: Dissolve this compound in a vehicle such as 60% dimethyl sulfoxide (DMSO) in saline. Administer via intraperitoneal (i.p.) injection at doses ranging from 10 to 20 mg/kg.
-
Methodology:
-
Conditioning Phase: Place the rat in a conditioning chamber. After a period of habituation, deliver an unconditioned stimulus (US), such as a mild footshock, paired with a conditioned stimulus (CS), which can be the context of the chamber itself.
-
Testing Phase: On a subsequent day, re-expose the rat to the conditioning chamber (the CS) without the US.
-
Behavioral Measurement: The primary measure of fear is "freezing" behavior, defined as the complete absence of movement except for respiration. The duration of freezing is quantified using automated software or by a trained observer.
-
Experimental Design: A typical design includes a vehicle-treated control group and one or more groups treated with different doses of this compound administered prior to the testing phase to assess its effect on the expression of conditioned fear. Systemic injection of this compound (10 mg/kg, i.p.) in rats has been shown to decrease fear and anxiety in response to acute episodes of stress.
-
-
Quantitative Data from a Representative Study:
-
TCS-1102 (10 and 20 mg/kg, i.p.) was found to decrease fear and anxiety in rats 14 days after exposure to footshock.
-
This model is used to study the role of the orexin system in the rewarding and reinforcing properties of drugs of abuse.
-
Animals: Adult male rats with indwelling intravenous catheters.
-
Drug Preparation and Administration: For intracerebroventricular (i.c.v.) administration, dissolve this compound in a suitable vehicle.
-
Methodology:
-
Acquisition Phase: Train rats to self-administer nicotine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of nicotine.
-
Testing Phase: Once stable responding is established, administer this compound (e.g., i.c.v.) prior to the self-administration session.
-
Behavioral Measurement: The number of active lever presses (resulting in nicotine infusion) and inactive lever presses (no consequence) are recorded. A reduction in active lever pressing following this compound administration would suggest that orexin signaling is involved in nicotine reward.
-
-
Quantitative Data from a Representative Study:
-
In one study, intracerebroventricular microinjections of 1, 3, or 10 μg of this compound had no effect on 1-hour operant intravenous self-administration of nicotine in rats.
-
Electrophysiology
Electrophysiological techniques are used to directly measure the effects of this compound on the electrical activity of neurons.
This technique is used to investigate the influence of the orexin system on the activity of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.
-
Animals: Anesthetized rats.
-
Drug Preparation and Administration: For systemic administration, dissolve this compound in a vehicle like 60% DMSO in saline and administer i.p. at a dose of 10 mg/kg. For intracranial microinjections, dissolve this compound in a suitable vehicle for direct infusion into a specific brain region.
-
Methodology:
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. A craniotomy is performed over the VTA.
-
Recording: A recording electrode is lowered into the VTA to record the extracellular action potentials of individual dopamine neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).
-
Drug Application: After a stable baseline firing rate is established, this compound is administered either systemically (i.p.) or locally via microinjection.
-
Data Analysis: The firing rate and pattern of dopamine neurons are analyzed before and after drug administration to determine the effect of blocking orexin receptors.
-
-
Quantitative Data from a Representative Study:
-
In a rodent model of schizophrenia, systemic administration of this compound (10 mg/kg, i.p.) restored normal VTA dopamine system function. The average firing rate of VTA dopamine neurons in MAM-treated rats was significantly decreased by this compound administration.
-
References
- 1. The dual orexin receptor antagonist TCS1102 does not affect reinstatement of nicotine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - TCS1102 has no effect on nicotine self-administration. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Self-administration of nicotine and cigarette smoke extract in adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
Preclinical Research Applications of TCS 1102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA) that has garnered significant interest in preclinical research.[1][2][3][4][5] Orexin-A and orexin-B are neuropeptides that regulate several key physiological functions, including wakefulness, feeding behavior, and reward pathways, by activating the G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By antagonizing these receptors, this compound provides a valuable pharmacological tool to investigate the role of the orexin system in various physiological and pathological processes. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist at both OX1 and OX2 receptors. It exhibits a higher affinity for the OX2 receptor compared to the OX1 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of orexin-A and orexin-B to their receptors. The compound is characterized by its ability to penetrate the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| Orexin 1 (OX1R) | 3 |
| Orexin 2 (OX2R) | 0.2 |
Data sourced from multiple suppliers and publications.
Table 2: In Vivo Efficacy and Dosing
| Species | Assay | Route of Administration | Dose Range | Observed Effect |
| Rat | Locomotion Inhibition | Intraperitoneal (i.p.) | 15, 50, 100 mg/kg | Dose-dependent inhibition of locomotion. |
| Rat | Fear and Anxiety | Intraperitoneal (i.p.) | 10, 20 mg/kg | Decreased fear and anxiety responses after footshock. |
| Rat | Feeding Behavior | - | - | Blocks orexin-A mediated increases in feeding. |
| Rat | Nicotine Seeking | Intracerebroventricular (i.c.v.) | 10, 30 µg | Did not affect reinstatement of nicotine-seeking. |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Weight | 470.59 g/mol |
| Formula | C27H26N4O2S |
| Solubility in DMSO | Up to 100 mM |
| Solubility in Ethanol | Up to 100 mM |
Data sourced from multiple suppliers.
Signaling Pathways
This compound exerts its effects by blocking the intricate signaling pathways initiated by orexin receptor activation. Orexin receptors are known to couple to multiple G-protein subtypes, leading to a variety of downstream cellular responses. The diagram below illustrates the primary signaling cascades inhibited by this compound.
Caption: Orexin receptor signaling pathways inhibited by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies where this compound is utilized.
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for confirming the antagonist activity of this compound at orexin receptors in a cellular context.
-
Objective: To measure the ability of this compound to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing orexin receptors.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R (CHO-hOX1 or CHO-hOX2).
-
Methodology Overview:
-
Cell Plating: Plate CHO-hOX1 or CHO-hOX2 cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of the agonist, orexin-A.
-
Antagonist Incubation: Add the different concentrations of this compound to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or similar instrument). Measure the baseline fluorescence, then add a fixed concentration of orexin-A (typically at its EC80) to all wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon orexin-A addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is quantified by the reduction in this fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Workflow for an in vitro calcium mobilization assay.
In Vivo: Locomotor Activity Assessment
This behavioral assay is used to assess the effect of this compound on spontaneous or orexin-induced locomotion in rodents.
-
Objective: To determine if this compound can reduce locomotor activity, which is a proxy for its potential sedative or wake-suppressing effects.
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Methodology Overview:
-
Acclimation: Habituate the rats to the testing environment (e.g., open-field arenas equipped with infrared beams to automatically track movement) for a period of time (e.g., 60 minutes) on several days prior to the experiment.
-
Drug Administration: On the test day, administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses can range from 10 to 100 mg/kg.
-
Locomotion Recording: Immediately after injection, place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 1-2 hours).
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in movement indicates a sedative-like effect of the compound.
-
In Vivo: Fear and Anxiety Models (e.g., Fear Conditioning)
These models are employed to investigate the role of the orexin system in fear and anxiety and to test the anxiolytic potential of this compound.
-
Objective: To evaluate the effect of this compound on the acquisition, expression, or extinction of conditioned fear.
-
Animals: Adult male rats.
-
Methodology Overview:
-
Conditioning Phase: Place a rat in a conditioning chamber. After a brief exploration period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild footshock. Repeat this pairing several times.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle before the conditioning phase (to test effects on acquisition) or before the testing phase (to test effects on expression).
-
Testing Phase (Contextual and Cued Fear):
-
Contextual Test: 24 hours after conditioning, place the rat back into the same chamber and measure freezing behavior (a species-specific fear response) for a period of time in the absence of the CS or US.
-
Cued Test: At a later time, place the rat in a novel context and present the CS (the tone) without the US. Measure freezing behavior before, during, and after the tone presentation.
-
-
Data Analysis: Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups. A reduction in freezing suggests an anxiolytic-like effect.
-
Conclusion
This compound is a critical research tool for elucidating the multifaceted roles of the orexin system. Its high potency, dual-receptor antagonism, and brain penetrance make it suitable for a wide range of in vitro and in vivo preclinical studies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust experiments aimed at further understanding the therapeutic potential of orexin receptor modulation in areas such as sleep disorders, anxiety, and addiction.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
The Orexin System and Wakefulness: A Technical Overview of the Dual Orexin Receptor Antagonist TCS 1102
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B peptides and their cognate G-protein coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), has revolutionized our understanding of sleep-wake regulation. Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain to promote and sustain wakefulness. Dysregulation of this system is implicated in sleep disorders, most notably narcolepsy, which is characterized by excessive daytime sleepiness and cataplexy. Consequently, antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia. This technical guide provides an in-depth overview of TCS 1102, a potent dual orexin receptor antagonist (DORA), and its effects on sleep and wakefulness, placed within the broader context of orexin system modulation. While specific quantitative sleep data for this compound is limited in publicly available literature, this guide will leverage data from other well-characterized DORAs to illustrate the expected pharmacodynamic effects.
This compound: A Potent Dual Orexin Receptor Antagonist
This compound is a high-affinity, non-selective antagonist for both OX1R and OX2R. Its potent antagonism makes it a valuable tool for investigating the physiological roles of the orexin system.
| Property | Value | Reference |
| Ki for OX1R | 3 nM | [1][2] |
| Ki for OX2R | 0.2 nM | [1][2] |
| Brain Penetrance | Yes | [2] |
Table 1: Pharmacological Properties of this compound
The Orexin Signaling Pathway in Sleep-Wake Regulation
The orexin system is a critical regulator of arousal and the stabilization of wakefulness. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which in turn activate OX1 and OX2 receptors located on various wake-promoting monoaminergic and cholinergic neuron populations in the brainstem and hypothalamus. This activation leads to the release of wake-promoting neurotransmitters such as norepinephrine, dopamine, serotonin, histamine, and acetylcholine, ultimately resulting in cortical arousal and the maintenance of a wakeful state.
Dual orexin receptor antagonists like this compound competitively bind to and block both OX1 and OX2 receptors. This inhibition prevents the binding of endogenous orexins, thereby reducing the downstream signaling that promotes wakefulness and allowing sleep-promoting pathways to dominate.
Expected Effects of this compound on Sleep and Wakefulness
The following tables summarize the effects of other DORAs on sleep parameters, which can be considered indicative of the potential effects of this compound.
| Compound | Species | Dose | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| Suvorexant | Rat | 10 mg/kg | ↓ | ↑ | ↑ | |
| 30 mg/kg | ↓↓ | ↑↑ | ↑↑ | |||
| 100 mg/kg | ↓↓↓ | ↑↑↑ | ↑↑↑ | |||
| Almorexant | Human | 200 mg | ↓ | ↑ | ↑ | |
| 400 mg | ↓↓ | ↑↑ | ↑↑ | |||
| Lemborexant | Human | 5 mg | ↓ | ↑ | ↑ | |
| 10 mg | ↓↓ | ↑↑ | ↑↑ |
Table 2: Preclinical and Clinical Effects of Representative DORAs on Sleep Architecture.
| Parameter | Suvorexant (40 mg) | Almorexant (400 mg) | Placebo |
| Sleep Efficiency (%) | 81.3 | 79.4 | 65.0 |
| Latency to Persistent Sleep (min) | 33.6 | 42.0 | 60.0 |
| Wake After Sleep Onset (min) | 45.0 | 30.0 | 84.0 |
Table 3: Quantitative Effects of DORAs on Key Sleep Parameters in Humans with Insomnia.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the effects of a DORA, such as this compound, on sleep and wakefulness in a rodent model.
Animal Model and Surgical Implantation
-
Species: Male Wistar rats (250-300g) are commonly used.
-
Housing: Animals are individually housed in transparent recording cages within a sound-attenuated, temperature-controlled chamber with a 12:12 hour light/dark cycle. Food and water are available ad libitum.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.
-
For electromyogram (EMG) recording, wire electrodes are inserted into the nuchal muscles.
-
All electrodes are connected to a head-mounted pedestal, which is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least 7 days post-surgery.
-
Polysomnographic Recording and Analysis
-
Acclimation: Animals are habituated to the recording cables and environment for at least 48 hours prior to the start of the experiment.
-
Drug Administration: this compound or vehicle is administered at the beginning of the dark (active) phase. Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes of administration.
-
Data Acquisition: EEG and EMG signals are continuously recorded for 24 hours post-dosing using a data acquisition system.
-
Sleep Scoring: The recorded data is scored in 10-second epochs as either wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (lowest EMG activity).
-
-
Data Analysis: The total time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts are calculated and compared between the this compound and vehicle-treated groups.
Conclusion
This compound is a potent dual orexin receptor antagonist with high affinity for both OX1 and OX2 receptors. By blocking the wake-promoting signals of the endogenous orexin system, DORAs like this compound represent a targeted and effective therapeutic approach for the treatment of insomnia. While specific, quantitative sleep data for this compound are not extensively available in the public domain, the wealth of data from other DORAs strongly suggests that this compound will effectively promote sleep by reducing sleep onset latency and increasing both NREM and REM sleep. Further preclinical and clinical studies are warranted to fully characterize the sleep-modulating profile of this compound and its potential as a novel therapeutic for sleep disorders.
References
Investigating Feeding Behavior with TCS 1102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of TCS 1102, a potent dual orexin receptor antagonist, in the investigation of feeding behavior. Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating appetite and wakefulness. By blocking the action of these peptides at their receptors, this compound provides a powerful tool to dissect the complex neural circuits governing food intake and energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use in rodent models, and a summary of its effects on feeding behavior.
Mechanism of Action: Antagonism of Orexin Receptors
This compound is a potent and selective antagonist for both orexin 1 (OX1) and orexin 2 (OX2) receptors, with Ki values of 3 nM and 0.2 nM, respectively.[1][2] Orexin receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous ligands orexin-A and orexin-B. This activation initiates a downstream signaling cascade that ultimately influences neuronal excitability and behavior, including the promotion of food seeking and consumption.
The binding of orexin-A or orexin-B to their receptors typically leads to the activation of Gq, Gs, and Gi proteins. This results in the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. This compound competitively binds to the orexin receptors, preventing the binding of orexin-A and orexin-B and thereby inhibiting this downstream signaling cascade. This blockade of orexin signaling is the fundamental mechanism by which this compound modulates feeding behavior.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on feeding behavior in rats. These are based on established methodologies and can be adapted for specific research questions.
Orexin-A Induced Food Self-Administration
This protocol is designed to assess the ability of this compound to block the increase in motivation for food reward induced by orexin-A.[1]
Animals: Male Wistar rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except where noted.
Apparatus: Standard operant conditioning chambers equipped with a nose-poke operandum and a pellet dispenser that delivers 45 mg food pellets.
Procedure:
-
Habituation and Training:
-
Rats are food restricted to 85-90% of their free-feeding body weight.
-
They are trained to self-administer food pellets on a fixed-ratio 1 (FR1) schedule, where one nose poke results in the delivery of one food pellet.
-
Training sessions are conducted daily until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of pellets earned over three consecutive days).
-
-
Surgical Implantation of Intracerebroventricular (i.c.v.) Cannula:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted into the lateral ventricle.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Drug Preparation and Administration:
-
Orexin-A Solution: Dissolve orexin-A in sterile 0.9% saline to a final concentration of 0.5 μg/μL.
-
This compound Solution: Dissolve this compound in a vehicle solution (e.g., 20% Vitamin E-TPGS) to a final concentration of 6 μg/μL.
-
Administration: On the test day, rats receive an i.c.v. microinjection of the vehicle or this compound solution (5 μL) followed 5 minutes later by an i.c.v. microinjection of saline or orexin-A solution (5 μL). The total infusion volume is 10 μL, delivered over 2 minutes.
-
-
Testing:
-
Immediately after the second injection, rats are placed in the operant chambers for a test session (e.g., 1 hour).
-
The number of active nose pokes and pellets earned are recorded.
-
Data Presentation
The following tables summarize the key findings on the effects of this compound on feeding behavior.
Effect of this compound on Orexin-A Induced Food Self-Administration
This table presents data from a study investigating the ability of this compound to block the motivational effects of orexin-A on food-reinforced behavior.
| Treatment Group | Dose (i.c.v.) | Mean Magazine Entries (± SEM) | Statistical Significance (vs. Orexin-A/Vehicle) |
| Saline | - | Baseline | - |
| Orexin-A / Vehicle | 2.5 µg Orexin-A | Increased | - |
| Orexin-A / this compound | 2.5 µg Orexin-A + 30 µg this compound | Significantly Reduced | p < 0.05 |
Note: "Increased" and "Significantly Reduced" are qualitative descriptions from the source. The study reported a significant difference in the number of magazine entries between the Orexin-A/Vehicle and Orexin-A/TCS 1102 groups, demonstrating that this compound abolished the orexin-A-induced increase in food self-administration.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the orexin system in the regulation of feeding behavior. Its potency and dual antagonism of both OX1 and OX2 receptors allow for a comprehensive blockade of orexin signaling. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute studies aimed at understanding the complex interplay between orexinergic pathways and the control of food intake. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the neurobiology of appetite and may inform the development of novel therapeutic strategies for eating disorders and obesity.
References
TCS 1102 in Neuroscience Research on Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 1102, a potent and selective dual orexin receptor antagonist (DORA), has emerged as a significant pharmacological tool in the investigation of the orexin (hypocretin) system's role in addiction. The orexin system, originating in the lateral hypothalamus, is a key regulator of arousal, motivation, and reward-seeking behaviors, making it a compelling target for the development of novel therapeutics for substance use disorders. This technical guide provides an in-depth overview of the core preclinical research involving this compound in the context of addiction, with a focus on its effects on nicotine and alcohol-related behaviors. The guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying neural pathways.
Mechanism of Action
This compound functions as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors. It exhibits high affinity for both receptor subtypes, with Ki values of 3 nM for OX1 and 0.2 nM for OX2.[1] By blocking the binding of the endogenous orexin peptides, orexin-A and orexin-B, this compound effectively attenuates orexinergic signaling. This action is critical in brain regions implicated in addiction, such as the ventral tegmental area (VTA) and the infralimbic cortex, where orexin signaling is known to modulate dopamine release and drug-seeking behaviors. The compound is noted for its brain penetrance and is a poor substrate for P-glycoprotein, which facilitates its central nervous system activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on addiction-related behaviors.
Table 1: Effects of this compound on Nicotine Self-Administration and Reinstatement in Rats
| Experimental Condition | Treatment | Dose (i.c.v.) | Outcome Measure | Result | Statistical Significance | Reference |
| Nicotine Self-Administration | This compound | 1, 3, 10 µg | Active Nosepokes | No significant effect | Not statistically significant | [3][4] |
| Nicotine Self-Administration | Vehicle | - | Active Nosepokes | Mean of 21.9 ± 2.5 | - | |
| Cue/Nicotine Compound Reinstatement (Short-term access) | This compound | 10, 30 µg | Active Nosepokes | No significant effect | p = 0.46 | |
| Cue/Nicotine Compound Reinstatement (Chronic access) | This compound | 30 µg | Active Nosepokes | Small, transient reduction in the first 15 minutes | p < 0.05 |
Table 2: Effects of this compound on Stress-Induced Reinstatement of Alcohol-Seeking in Rats
| Animal Model | Treatment | Dose and Route | Outcome Measure | Result | Statistical Significance | Reference |
| Alcohol-Dependent | This compound | 15 µ g/0.5 µl per side (intra-infralimbic cortex) | Active Lever Presses | Prevention of reinstatement | p < 0.05 vs. Vehicle | |
| Non-Dependent | This compound | 15 µ g/0.5 µl per side (intra-infralimbic cortex) | Active Lever Presses | No effect on reinstatement | Not statistically significant | |
| Alcohol-Dependent | Vehicle | 0.5 µl per side (intra-infralimbic cortex) | Active Lever Presses | Reinstatement of alcohol-seeking | p < 0.05 vs. Extinction |
Table 3: Effects of this compound on VTA Dopamine Neuron Firing Rate in a Rodent Model of Schizophrenia (MAM-treated rats)
| Animal Model | Treatment | Dose and Route | Outcome Measure | Result | Statistical Significance | Reference |
| MAM-treated | This compound | 10 mg/kg (i.p.) | VTA Dopamine Neuron Firing Rate | Decrease from 4.52 ± 0.23 Hz to 3.24 ± 0.31 Hz | p = 0.002 vs. MAM-vehicle | |
| Saline-treated | This compound | 10 mg/kg (i.p.) | VTA Dopamine Neuron Firing Rate | No significant effect | Not statistically significant | |
| MAM-treated | Vehicle | - | VTA Dopamine Neuron Firing Rate | 4.52 ± 0.23 Hz | - | |
| Saline-treated | Vehicle | - | VTA Dopamine Neuron Firing Rate | 3.97 ± 0.24 Hz | - |
Experimental Protocols
Stress-Induced Reinstatement of Alcohol-Seeking
This protocol is adapted from studies investigating the effect of this compound on alcohol relapse models.
1. Animals: Male and female Wistar rats are used.
2. Alcohol Self-Administration Training:
- Rats are trained to self-administer a 10% ethanol solution for 3 weeks in operant conditioning chambers.
- Responding on an "active" lever results in the delivery of the ethanol solution, while responding on an "inactive" lever has no consequence.
3. Induction of Alcohol Dependence:
- Following self-administration training, rats are made dependent on alcohol through chronic intermittent exposure to ethanol vapor.
4. Extinction Training:
- After the dependence phase, rats undergo extinction sessions for 10 days. During these sessions, responding on the active lever no longer results in ethanol delivery.
5. Surgical Implantation of Cannulae:
- Guide cannulae are surgically implanted bilaterally, targeting the infralimbic cortex.
6. Drug Administration:
- Prior to the reinstatement test, rats receive a microinfusion of either this compound (15 µg in 0.5 µl DMSO per side) or vehicle (DMSO) into the infralimbic cortex.
7. Stress-Induced Reinstatement Test:
- Rats are exposed to a stressor (e.g., intermittent footshock).
- Lever-pressing behavior is then recorded. An increase in responding on the active lever in the vehicle group is indicative of stress-induced reinstatement of alcohol-seeking.
Nicotine Self-Administration and Reinstatement
This protocol is based on research examining the impact of this compound on nicotine-related behaviors.
1. Animals: Male Sprague-Dawley rats are used.
2. Surgical Preparation:
- Rats are surgically implanted with intravenous catheters for nicotine self-administration and intracerebroventricular (i.c.v.) guide cannulae for drug delivery.
3. Nicotine Self-Administration:
- Rats are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by nose-poking in an operant chamber. An active nose-poke triggers an infusion of nicotine, while an inactive nose-poke has no effect.
- Training continues until stable responding is achieved.
4. Drug Administration (Self-Administration Phase):
- The effects of different doses of this compound (e.g., 1, 3, 10 µg, i.c.v.) or vehicle are tested on nicotine self-administration behavior.
5. Extinction and Reinstatement:
- Following the self-administration phase, rats undergo extinction training where nose-pokes no longer deliver nicotine.
- Once responding is extinguished, reinstatement of nicotine-seeking is triggered by cues previously associated with nicotine and/or a priming injection of nicotine.
- The effect of this compound (e.g., 10, 30 µg, i.c.v.) on cue- and nicotine-induced reinstatement is then assessed.
Signaling Pathways and Visualizations
Orexin receptors are G-protein coupled receptors that, upon activation by orexin peptides, can initiate several downstream signaling cascades. In the context of addiction, these pathways are thought to modulate neuronal excitability and synaptic plasticity in reward-related brain circuits. The antagonism of these receptors by this compound is hypothesized to dampen these pro-addictive signals.
One of the key downstream pathways implicated is the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. Orexin receptor activation can lead to the phosphorylation and activation of ERK, which in turn can influence gene expression through transcription factors like the cAMP Response Element-Binding protein (CREB). This can lead to long-term changes in synaptic strength that underlie addiction-related behaviors. Dual orexin receptor antagonists like this compound are thought to prevent the activation of this pathway.
Below are Graphviz diagrams illustrating the proposed signaling pathway and an experimental workflow.
Conclusion
This compound has proven to be a valuable research tool for elucidating the role of the orexin system in addiction. Preclinical evidence suggests that while its efficacy in attenuating nicotine-related behaviors may be limited, it shows significant promise in preventing stress-induced relapse to alcohol-seeking, particularly in a state of dependence. The ability of this compound to modulate the activity of key reward-related neural circuits, such as the VTA dopamine system, further underscores the therapeutic potential of targeting orexin receptors. Future research should continue to explore the differential effects of dual orexin receptor antagonism across various substances of abuse and the specific neural circuits and downstream signaling pathways involved. This will be crucial for the translation of these preclinical findings into effective clinical treatments for addiction.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The dual orexin receptor antagonist TCS1102 does not affect reinstatement of nicotine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - TCS1102 has no effect on nicotine self-administration. - Public Library of Science - Figshare [plos.figshare.com]
Studying Fear and Anxiety with TCS 1102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of TCS 1102, a potent dual orexin receptor antagonist, as a pharmacological tool for investigating the neurobiological mechanisms of fear and anxiety. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for preclinical assessment, and a summary of its effects on behavioral and physiological measures of fear and anxiety.
Introduction to this compound
This compound is a potent and selective dual antagonist for orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with Ki values of 3 nM and 0.2 nM, respectively.[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo studies.[1] The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of arousal, wakefulness, and motivated behaviors.[4] Emerging evidence strongly implicates this system in the modulation of stress, fear, and anxiety, making orexin receptor antagonists like this compound critical for dissecting these complex emotional states.
Mechanism of Action: Orexin Signaling in Fear and Anxiety
Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in the fear circuitry, most notably the amygdala and the locus coeruleus (LC). The binding of orexins to their G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades that ultimately modulate neuronal excitability and fear responses.
Orexin Receptor Signaling Pathways:
-
OX1R: Primarily couples to the Gq protein. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade generally results in neuronal depolarization and increased excitability.
-
OX2R: Can couple to both Gq and Gi/o proteins. The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This can have an inhibitory effect on neuronal function.
The antagonism of these receptors by this compound blocks these downstream signaling events, thereby reducing the excitatory drive of the orexin system in key fear-processing brain regions.
Caption: Orexin receptor signaling pathways and antagonism by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various measures of fear and anxiety in preclinical rodent models.
| Behavioral Assay | Species | This compound Dose (mg/kg, i.p.) | Key Finding | Citation |
| Fear Conditioning (Footshock) | Rat | 10 and 20 | Dose-dependent decrease in freezing behavior. | |
| Elevated Plus Maze | Mouse | - | C57BL/6J mice spend ~9% of time in open arms (baseline). | |
| Light-Dark Box | Mouse | - | Split-housed mice spend significantly less time in the light chamber. |
| Physiological Measure | Species | Condition | Key Finding | Citation |
| Plasma Corticosterone | Rat | Repeated Restraint Stress | Rising basal corticosterone levels suggest a chronic stress state. | |
| Plasma Corticosterone | Rat | Acute Cold-Separation Stress | Increased plasma corticosterone output. |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key behavioral assays used to study fear and anxiety, which can be adapted for use with this compound.
Fear Conditioning
This paradigm assesses learned fear by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock.
Methodology:
-
Habituation (Day 1): Place the rodent in the conditioning chamber for a set period (e.g., 5 minutes) to acclimate to the environment.
-
Conditioning (Day 2): Place the rodent back in the chamber. Present the CS (e.g., a 20-second, 80 dB tone) that co-terminates with the US (e.g., a 2-second, 0.5 mA footshock). Repeat this pairing for a predetermined number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-5 minutes).
-
Contextual Fear Test (Day 3): Place the rodent back into the original conditioning chamber for a set duration (e.g., 5 minutes) without presenting the CS or US. Record the amount of time the animal spends "freezing" (a species-specific fear response characterized by complete immobility except for respiration).
-
Cued Fear Test (Day 4): Place the rodent in a novel context (different chamber with altered visual, tactile, and olfactory cues). After a baseline period, present the CS (tone) without the US. Record freezing behavior before, during, and after the CS presentation.
This compound Administration: this compound or vehicle can be administered systemically (e.g., intraperitoneally) at a specified time before the conditioning or retrieval tests to assess its effects on fear acquisition, consolidation, or expression.
Caption: Experimental workflow for fear conditioning.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Allow the rodent to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure: Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a 5-minute period.
-
Data Collection: Using video tracking software, record the time spent in the open arms, closed arms, and the center of the maze. The number of entries into each arm is also a critical behavioral marker. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
This compound Administration: Administer this compound or vehicle at a specified time before placing the animal on the maze.
References
- 1. Orexin/hypocretin system modulates amygdala-dependent threat learning through the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexin Depolarizes Central Amygdala Neurons via Orexin Receptor 1, Phospholipase C and Sodium-Calcium Exchanger and Modulates Conditioned Fear [frontiersin.org]
- 3. Orexin 1 Receptor Antagonism in the Basolateral Amygdala Shifts the Balance from Pro- to Anti-stress Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In vivo Administration of TCS 1102 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TCS 1102, a potent dual orexin receptor antagonist, to rats for research purposes.
Introduction
This compound is a selective antagonist for both orexin 1 (OX1) and orexin 2 (OX2) receptors, with Ki values of 3 nM and 0.2 nM, respectively[1][2][3][4][5]. As a brain-penetrant small molecule, it is a valuable tool for investigating the role of the orexin system in various physiological processes, including sleep, wakefulness, feeding behavior, and addiction. This document outlines the necessary protocols for its preparation and administration in rat models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Weight | 470.59 g/mol | |
| Formula | C₂₇H₂₆N₄O₂S | |
| Ki for OX1 Receptor | 3 nM | |
| Ki for OX2 Receptor | 0.2 nM | |
| Purity | ≥98% (HPLC) |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (47.06 mg/mL) | |
| Ethanol | 100 mM (47.06 mg/mL) | |
| DMF | 25 mg/mL | |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL |
Table 3: Reported In Vivo Dosing in Rats
| Dose (mg/kg) | Route of Administration | Observed Effects | Reference |
| 10 | Intraperitoneal (i.p.) | Decreased fear and anxiety | |
| 10, 20 | Intraperitoneal (i.p.) | Decreased fear and anxiety after footshock | |
| 15, 50, 100 | Intraperitoneal (i.p.) | Dose-dependent inhibition of locomotion |
Signaling Pathway
This compound acts by blocking the binding of orexin-A and orexin-B to the OX1 and OX2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by orexins, initiate downstream signaling cascades primarily through Gq and/or Gi/o proteins. This leads to the activation of phospholipase C (PLC), resulting in increased intracellular calcium levels and activation of other downstream effectors. The diagram below illustrates the canonical orexin signaling pathway that is inhibited by this compound.
Caption: Orexin signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the rats, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: A commonly used vehicle for this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For a 1 mL final volume, this corresponds to:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Add the DMSO to the tube and vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Sequentially add the PEG300, Tween-80, and saline, vortexing well after each addition to ensure a homogenous solution.
-
-
Final Concentration: The final concentration of the solution should be calculated to allow for an appropriate injection volume (typically 1-2 mL/kg for rats). For a 10 mg/kg dose, a final concentration of 10 mg/mL would require an injection volume of 1 mL/kg.
-
Storage: It is recommended to prepare the working solution fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.
Protocol 2: Intraperitoneal (i.p.) Administration to Rats
This protocol details the procedure for safely administering the prepared this compound solution to rats via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge, ½ to ⅝ inch length)
-
70% ethanol or other suitable antiseptic
-
Gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the rat. A two-person technique is often preferred, with one person holding the animal and the other performing the injection.
-
The animal should be held in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to move away from the injection site.
-
-
Identify the Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.
-
-
Injection:
-
Swab the injection site with an antiseptic solution.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions, such as distress or bleeding at the injection site. Apply gentle pressure with a gauze pad if minor bleeding occurs.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study in rats using this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
Application Notes and Protocols for TCS 1102 (Intraperitoneal Injection)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 1102 is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with Ki values of 3 nM and 0.2 nM, respectively.[1][2][3] Orexins are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward-seeking behaviors. By blocking the binding of orexin-A and orexin-B to their receptors, this compound serves as a valuable tool for investigating the role of the orexin system in preclinical models of sleep disorders, addiction, anxiety, and other neurological conditions. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound in rodent models.
Quantitative Data Summary
The following table summarizes the recommended dosage of this compound for intraperitoneal injection based on published preclinical studies. The optimal dose for a specific application should be determined empirically.
| Parameter | Value | Species | Application | Reference |
| Dosage Range | 10 - 100 mg/kg | Rat | Behavioral Studies (locomotion, fear, anxiety) | |
| Effective Dose | 10 mg/kg | Rat | Reduction of fear and anxiety | |
| Effective Dose | 10 and 20 mg/kg | Rat | Attenuation of foot-shock-induced fear responses | |
| Effective Dose | 15, 50, 100 mg/kg | Rat | Dose-dependent inhibition of locomotion |
Signaling Pathway
This compound exerts its effects by antagonizing the orexin receptors (OX1R and OX2R), which are G-protein coupled receptors (GPCRs). Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. Activation of these receptors initiates a cascade of intracellular signaling events. OX1R primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). OX2R can couple to Gq/11, Gi/o, and Gs proteins, leading to a more diverse range of downstream effects, including modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels, as well as activation of the MAPK/ERK pathway.
Caption: Orexin Signaling Pathway and this compound Inhibition.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution suitable for i.p. injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
For a 1 mL final volume of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Add the this compound powder to the DMSO component of the vehicle first and vortex thoroughly to dissolve.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the Tween-80 and vortex again.
-
Finally, add the sterile saline to reach the final volume and vortex thoroughly.
-
-
Solubility Enhancement (if necessary): If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Storage: The prepared solution should be used fresh. If short-term storage is necessary, it should be kept at 4°C and protected from light. For long-term storage of the powder, refer to the manufacturer's instructions.
Intraperitoneal Injection Protocol in Rodents
This protocol provides a general guideline for the i.p. administration of this compound to mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume.
-
Properly restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
References
Application Notes and Protocols: Preparation of TCS 1102 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 1102 is a potent dual antagonist of orexin receptors OX1 and OX2, with Kᵢ values of 3 nM and 0.2 nM, respectively.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of the orexin system in various physiological processes, including sleep, arousal, and feeding behavior. Due to its hydrophobic nature, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution for experimental use. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 470.59 g/mol | |
| Formula | C₂₇H₂₆N₄O₂S | |
| Appearance | White to yellow solid | |
| Purity | ≥98% | |
| Solubility in DMSO | ≥ 100 mg/mL (212.50 mM) | |
| CAS Number | 916141-36-1 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can freeze at temperatures below 18.5°C.
-
Weigh this compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.71 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 470.59 g/mol = 4.7059 mg
-
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube or vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years. When stored at -20°C, it is recommended to use the solution within one year.
Stock Solution Preparation Calculator:
The following table provides the required mass of this compound for preparing various volumes of different stock solution concentrations.
| Desired Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.47 mg |
| 5 mM | 1 mL | 2.35 mg |
| 10 mM | 1 mL | 4.71 mg |
| 50 mM | 1 mL | 23.53 mg |
| 100 mM | 1 mL | 47.06 mg |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
Caption: Experimental workflow for preparing this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area, such as a chemical fume hood, as it can be absorbed through the skin and may carry other dissolved substances with it.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
This application note provides a comprehensive and easy-to-follow protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines will ensure the accurate and consistent preparation of this compound for reliable experimental results in drug discovery and development research.
References
Application Notes and Protocols: Vehicle Formulation for TCS 1102 In Vivo Studies
Introduction
TCS 1102 is a potent and selective dual antagonist for orexin receptor 1 (OX1) and orexin receptor 2 (OX2), with Ki values of 3 nM and 0.2 nM, respectively.[1][2] It is a valuable tool for investigating the role of the orexin system in various physiological processes, including sleep, wakefulness, appetite, and addiction. A significant challenge for in vivo studies is the poor aqueous solubility of this compound, necessitating a carefully designed vehicle formulation for effective administration and bioavailability. These application notes provide a detailed protocol for the preparation and administration of a this compound formulation suitable for oral gavage in preclinical models.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 470.59 g/mol | |
| Molecular Formula | C₂₇H₂₆N₄O₂S | |
| CAS Number | 916141-36-1 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Solubility Profile of this compound
The solubility of this compound in various common laboratory solvents is critical for developing an appropriate dosing vehicle. Due to its low aqueous solubility, a suspension is the recommended formulation for oral administration.
| Solvent | Concentration | Reference |
| DMSO | ≥100 mg/mL (≥212.50 mM) | |
| Ethanol | Up to 100 mM (~47.06 mg/mL) | |
| DMF | 25 mg/mL | |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL |
Experimental Protocols
Protocol 1: Recommended Vehicle for Oral Gavage
For in vivo oral gavage studies, a suspension formulation is recommended to ensure uniform delivery of this compound. The following vehicle composition is suggested for its biocompatibility and ability to maintain a homogenous suspension.
| Component | Concentration in Final Vehicle | Purpose |
| Tween 80 | 0.5% (v/v) | Surfactant to aid in wetting the compound. |
| Methylcellulose (0.5%) | 1.0% (w/v) | Suspending agent to increase viscosity. |
| DMSO | <5% (v/v) | Co-solvent to initially dissolve this compound. |
| Sterile Water | q.s. to 100% | Diluent. |
Protocol 2: Preparation of this compound Dosing Suspension
This protocol describes the preparation of a 10 mL stock of a 5 mg/mL this compound suspension. Adjust volumes as needed for your specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Methylcellulose (0.5% solution in sterile water)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator
-
Analytical balance
Procedure:
-
Calculate Required Mass: For a 5 mg/mL suspension in a final volume of 10 mL, weigh out 50 mg of this compound powder.
-
Initial Dissolution: Add the 50 mg of this compound to a 15 mL conical tube. Add 500 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Add Surfactant: To the dissolved this compound solution, add 50 µL of Tween 80. Vortex for 30 seconds to mix thoroughly.
-
Prepare Suspending Agent: In a separate 50 mL conical tube, prepare the bulk of the vehicle by adding the required volume of 0.5% methylcellulose solution. For this preparation, you will add 9.45 mL.
-
Create Suspension: While vortexing the methylcellulose solution, slowly add the this compound/DMSO/Tween 80 mixture dropwise.
-
Homogenize: Continue to vortex the final suspension for an additional 2-3 minutes to ensure homogeneity. If necessary, sonicate the suspension for 5-10 minutes to break up any aggregates.
-
Storage: Store the prepared suspension at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of the experiment. Always vortex thoroughly immediately before each administration to ensure a uniform suspension.
Example Dosing Calculation Table: The table below provides example calculations for a 10 mg/kg dose administered to mice of varying weights. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
| Mouse Weight (g) | Dose (mg/kg) | Suspension Conc. (mg/mL) | Volume to Administer (µL) |
| 20 | 10 | 5 | 40 |
| 25 | 10 | 5 | 50 |
| 30 | 10 | 5 | 60 |
Protocol 3: Administration via Oral Gavage in Mice
This procedure should only be performed by personnel trained in animal handling and oral gavage techniques to minimize stress and risk of injury to the animal.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-inch, with a rounded ball-tip for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Weighing: Weigh the mouse immediately before dosing to calculate the precise administration volume.
-
Prepare the Dose: Vortex the this compound suspension thoroughly. Draw the calculated volume into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the body vertically. This position creates a straight line from the mouth to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is properly positioned (pre-measured to the length of the last rib), administer the suspension slowly and steadily.
-
Needle Withdrawal: After delivering the full dose, gently withdraw the needle in the same path it was inserted.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration.
Visualized Workflow and Pathway
Caption: Experimental workflow for this compound in vivo formulation and administration.
Caption: Orexin signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for TCS 1102 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TCS 1102, a potent dual orexin receptor antagonist, in behavioral pharmacology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with a higher affinity for OX2R.[1][2][3][4] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of several physiological processes, including sleep-wake cycles, feeding behavior, reward processing, and stress responses. By blocking the actions of orexins, this compound serves as a valuable pharmacological tool to investigate the role of the orexin system in various behaviors and as a potential therapeutic agent. This compound is brain-penetrant, making it suitable for in vivo studies in animal models.[1]
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-2-pyrrolidinecarboxamide |
| Molecular Formula | C₂₇H₂₆N₄O₂S |
| Molecular Weight | 470.59 g/mol |
| Ki Values | ~3 nM for OX1R, ~0.2 nM for OX2R |
| Solubility | Soluble in DMSO and ethanol |
Orexin Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexin-A or orexin-B, initiate downstream signaling cascades. OX1R couples primarily to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels. OX2R can couple to Gq, Gi/o, and Gs proteins, allowing for a more diverse range of intracellular responses, including modulation of adenylyl cyclase activity.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various behavioral pharmacology experiments using this compound in rats.
Table 1: Effects of this compound on Locomotor Activity
| Dose (mg/kg, i.p.) | Animal Model | Effect | Reference |
| 15 - 100 | Rat | Dose-dependent inhibition of locomotion. | |
| 10 | Rat | No significant effect on locomotor activity during nicotine self-administration. |
Table 2: Effects of this compound on Fear and Anxiety
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Test | Effect | Reference |
| 10, 20 | Rat | Fear conditioning (post-footshock) | Decreased fear and anxiety. | |
| 10 | Rat | Elevated T-maze | Anxiolytic effects in high-responder rats. |
Table 3: Effects of this compound on Addiction Models
| Dose | Route | Animal Model | Addiction Model | Effect | Reference |
| 1, 3, 10 µg | i.c.v. | Rat | Nicotine self-administration | No effect on nicotine self-administration. | |
| 30 µg | i.c.v. | Rat | Orexin-A induced food self-administration | Abolished orexin-A-induced increases in food self-administration. | |
| 15 µ g/0.5 µl/side | Intra-IL | Rat | Stress-induced reinstatement of alcohol-seeking | Prevented reinstatement in alcohol-dependent rats. |
Experimental Protocols
The following are detailed protocols for key behavioral experiments utilizing this compound.
4.1. Protocol for Nicotine Self-Administration and Reinstatement
This protocol is adapted from Khoo et al. (2017) and is designed to assess the effect of this compound on nicotine-seeking behaviors in rats.
Materials:
-
Standard operant conditioning chambers equipped with two nose-poke apertures.
-
Intravenous infusion system.
-
This compound
-
Vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 0.9% saline or 20% Vitamin E-TPGS in 0.9% saline).
-
Nicotine solution (30 µg/kg/infusion).
Procedure:
-
Surgical Preparation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least 5 days.
-
Acquisition of Nicotine Self-Administration:
-
Habituate rats to the operant chambers for 2 days (1 hour/day) with the nose-pokes covered.
-
Initiate daily 1-hour self-administration sessions. Responses on the "active" nose-poke result in a 3-second intravenous infusion of nicotine, paired with a cue light illumination. The houselight is turned off for a 20-second time-out period.
-
Continue training for at least 10 days, or until stable responding is achieved (e.g., <30% variation in the number of infusions earned per day).
-
-
Drug Administration and Testing:
-
Habituate rats to intracerebroventricular (i.c.v.) microinjections.
-
Administer this compound (e.g., 1, 3, or 10 µg) or vehicle via i.c.v. microinjection 10 minutes prior to the self-administration session. A within-subjects design is recommended, with at least 2 days of normal self-administration between test days.
-
-
Extinction and Reinstatement:
-
Following stable self-administration, begin extinction sessions where active nose-pokes no longer result in nicotine infusion or cue presentation. Continue until responding is significantly reduced (e.g., <20% of acquisition levels).
-
To test for cue-induced reinstatement, reintroduce the response-contingent cue light following an active nose-poke. Administer this compound or vehicle 10 minutes prior to the session.
-
To test for nicotine-primed reinstatement, administer a non-contingent injection of nicotine (e.g., 0.15 mg/kg, s.c.) immediately before the session. Administer this compound or vehicle 10 minutes prior.
-
4.2. Protocol for Fear Conditioning and Assessment of Anxiety
This protocol is based on the methods described in studies investigating the effects of this compound on fear and anxiety.
Materials:
-
Fear conditioning chambers equipped with a grid floor for footshock delivery.
-
Open field arena.
-
Elevated plus maze or elevated T-maze.
-
This compound
-
Vehicle (e.g., 60% DMSO in saline).
Procedure:
-
Fear Conditioning:
-
Place the rat in the fear conditioning chamber and allow for a baseline period (e.g., 2 minutes).
-
Deliver a series of footshocks (e.g., 3 shocks of 1 mA for 1 second, with a 1-minute inter-shock interval).
-
Return the rat to its home cage.
-
-
Drug Administration and Behavioral Testing (24 hours post-conditioning):
-
Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle 15-30 minutes prior to behavioral testing.
-
Contextual Fear Assessment: Place the rat back into the fear conditioning chamber for a set period (e.g., 5-10 minutes) and measure freezing behavior.
-
Open Field Test: Place the rat in the center of an open field arena and record locomotor activity, time spent in the center versus the periphery, and rearing behavior for a set duration (e.g., 10-15 minutes).
-
Elevated Plus/T-Maze: Place the rat at the center of the maze and record time spent in and entries into the open and closed arms for a set duration (e.g., 5 minutes).
-
4.3. Protocol for Assessing Feeding Behavior
This protocol is designed to evaluate the impact of this compound on food intake.
Materials:
-
Metabolic cages for monitoring food and water intake.
-
Standard laboratory chow and/or palatable food (e.g., wet mash).
-
This compound
-
Vehicle
Procedure:
-
Acclimation: Individually house rats in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurement: Measure baseline food and water intake over a 24-hour period.
-
Drug Administration and Measurement:
-
Administer this compound (e.g., via i.p. injection) or vehicle at a specific time of day (e.g., at the beginning of the dark cycle when rats are most active).
-
Measure food and water intake at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Microstructural Analysis of Feeding (Optional):
-
For a more detailed analysis, use automated feeding monitoring systems to record the frequency, duration, and size of meals. This can provide insights into whether this compound affects satiety or hunger.
-
Experimental Workflow
The following diagram illustrates a general workflow for a behavioral pharmacology experiment using this compound.
References
Application Notes and Protocols for Studying Food Intake with TCS 1102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCS 1102, a potent dual orexin receptor antagonist, for the investigation of food intake and feeding behaviors in preclinical research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a selective and potent antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with Ki values of 3 nM and 0.2 nM, respectively[1][2]. The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, is a key regulator of several physiological functions, including wakefulness, motivation, and energy homeostasis[1][2]. By blocking the action of orexins, this compound allows for the elucidation of the orexin system's role in the control of food intake and appetitive behaviors.
Mechanism of Action: Orexin Signaling Pathway
Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that bind to two G-protein coupled receptors (GPCRs), OX1R and OX2R, to exert their effects. Orexin-A binds to both OX1R and OX2R, while Orexin-B is selective for OX2R. The activation of these receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and function. This compound acts as a competitive antagonist at these receptors, thereby inhibiting the downstream signaling pathways initiated by orexin binding.
Quantitative Data on the Effects of Orexin Receptor Antagonists on Food Intake
While specific dose-response data for this compound on free-feeding behavior is limited in publicly available literature, the following table summarizes representative data from a study on a selective orexin-1 receptor antagonist, SB-334867, to illustrate the potential effects of orexin system blockade on food consumption in rats[3]. This information can be used as a starting point for designing dose-finding studies with this compound.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Feeding Condition | Duration of Measurement | % Reduction in Food Intake (vs. Vehicle) |
| SB-334867 | 30 | Male Rats | Orexin-A induced feeding | 4 hours | Significant reduction |
| SB-334867 | 30 | Male Rats | Overnight fast-induced feeding | 4 hours | Significant reduction |
| SB-334867 | 30 | Male & Female Rats | Nocturnal feeding | 24 hours | Significant reduction |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration to Inhibit Orexin-A-Induced Food Self-Administration
This protocol is adapted from a study demonstrating the efficacy of this compound in blocking orexin-A-stimulated appetitive behavior.
Materials:
-
This compound
-
Orexin-A
-
Vehicle (e.g., 20% Vitamin E-TPGS in 0.9% saline)
-
Stereotaxic apparatus
-
Guide cannulae and injectors
-
Operant conditioning chambers equipped with nose-poke apertures and pellet dispensers
-
Standard rodent chow or palatable food pellets
Procedure:
-
Animal Model: Adult male Wistar rats are suitable for this protocol.
-
Surgical Implantation of Cannulae:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Using a stereotaxic apparatus, implant a guide cannula directed at the lateral ventricle.
-
Allow a recovery period of at least one week post-surgery.
-
-
Habituation and Training:
-
Handle the rats daily to acclimate them to the experimental procedures.
-
Train the rats in the operant conditioning chambers to self-administer food pellets by nose-poking. A fixed-ratio schedule of reinforcement (e.g., FR1, where one nose-poke delivers one pellet) is a common starting point. Continue training until a stable baseline of responding is achieved.
-
-
Drug Preparation and Administration:
-
Dissolve Orexin-A and this compound in the appropriate vehicle.
-
On the test day, administer this compound (e.g., 30 µg in a volume of 1 µL) or vehicle via the implanted cannula.
-
A short time after this compound administration (e.g., 15 minutes), administer Orexin-A (e.g., 2.5 µg) or vehicle through the same cannula.
-
-
Data Collection and Analysis:
-
Immediately after the second injection, place the rat in the operant chamber and record the number of active (food-delivering) and inactive nose-pokes, as well as the number of pellets earned, over a defined period (e.g., 1-2 hours).
-
Compare the responding between the different treatment groups (Vehicle/Vehicle, Vehicle/Orexin-A, this compound/Orexin-A) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Intraperitoneal (i.p.) Administration for Assessing Effects on Free-Feeding Behavior
This protocol provides a general framework for evaluating the impact of systemically administered this compound on spontaneous food intake.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Standard laboratory rodent cages
-
Powdered or pelleted rodent chow
-
Balances for weighing food and animals
Procedure:
-
Animal Model: Male or female Sprague-Dawley rats or C57BL/6 mice can be used.
-
Acclimation and Baseline Measurement:
-
Individually house the animals to allow for accurate food intake measurement.
-
Allow the animals to acclimate to the housing conditions and diet for at least 3-5 days.
-
Measure and record daily food intake and body weight for several days to establish a stable baseline.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A range of doses (e.g., 10, 30, 100 mg/kg) should be tested to determine a dose-response relationship.
-
Administer the selected dose of this compound or vehicle via intraperitoneal injection. The timing of the injection should be consistent, for example, at the beginning of the dark cycle when rodents are most active and consume the majority of their food.
-
-
Data Collection and Analysis:
-
Measure food intake at various time points after injection (e.g., 1, 2, 4, 8, and 24 hours). This can be done by weighing the food hopper at each time point.
-
Continue to monitor daily food intake and body weight for the duration of the study.
-
Analyze the data by comparing the food intake and body weight changes in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow
The following diagram illustrates a typical workflow for a study investigating the effect of this compound on food intake.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin system in the regulation of food intake and related behaviors. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust and reproducible experiments. Careful consideration of the experimental design, including the choice of animal model, route of administration, and feeding paradigm, is crucial for obtaining meaningful and interpretable results.
References
Application Notes and Protocols for Locomotor Activity Assessment with TCS 1102
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 (OX1) and orexin 2 (OX2) receptors (Kᵢ values of 3 nM and 0.2 nM, respectively).[1][2][3] Orexins are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and reward-seeking behaviors. The orexin system is a key modulator of locomotor activity, primarily through its projections to brain regions involved in motor control, such as the ventral tegmental area (VTA) and the substantia nigra.[4] By blocking the activity of orexin receptors, this compound provides a valuable pharmacological tool to investigate the role of the orexin system in regulating locomotor activity and to assess the potential of orexin receptor antagonism as a therapeutic strategy for disorders characterized by hyperactivity or aberrant motor control.
These application notes provide detailed protocols for assessing the effect of this compound on locomotor activity in rodents using the open field test, along with data presentation guidelines and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on locomotor activity.
Table 1: Effect of Intracerebroventricular (ICV) Administration of this compound on Locomotor Activity During Nicotine Self-Administration in Rats
| Time (minutes) | Vehicle (Mean ± SEM) | 1 µg this compound (Mean ± SEM) | 3 µg this compound (Mean ± SEM) | 10 µg this compound (Mean ± SEM) |
| 15 | 6.2 ± 2.2 | 9.9 ± 3.0 | 4.8 ± 1.3 | 7.5 ± 2.0 |
| 30 | 18.7 ± 3.2 | 18.9 ± 2.7 | 17.6 ± 3.3 | 15.7 ± 2.9 |
| 45 | 27.8 ± 3.7 | 27.5 ± 3.2 | 26.9 ± 4.2 | 23.9 ± 3.8 |
| 60 | 35.8 ± 4.3 | 35.1 ± 3.8 | 34.9 ± 5.0 | 31.0 ± 4.5 |
| 75 | 42.8 ± 5.1 | 42.0 ± 4.5 | 42.2 ± 5.8 | 37.3 ± 5.3 |
| 90 | 49.3 ± 5.9 | 48.0 ± 5.2 | 48.7 ± 6.6 | 42.8 ± 6.1 |
| 105 | 55.4 ± 6.7 | 53.6 ± 5.9 | 54.7 ± 7.4 | 47.9 ± 6.9 |
| 120 | 61.2 ± 7.5 | 58.8 ± 6.6 | 60.3 ± 8.2 | 52.7 ± 7.7 |
Data adapted from Khoo et al., 2017.[5] The study found no significant overall effect of this compound on locomotor activity during the operant session.
Note on Dose-Dependent Inhibition: While the study by Khoo et al. (2017) did not observe a significant effect on locomotor activity during a specific behavioral task, other studies have reported that systemic administration of this compound induces locomotion inhibition in rats in a dose-dependent manner (15, 50, 100 mg/kg, i.p.). Researchers should consider conducting a dose-response study to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
The open field test is a widely used method to assess general locomotor activity and anxiety-like behavior in rodents.
1. Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-porous, easily cleanable material (e.g., Plexiglas, PVC).
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., EthoVision XT, ANY-maze) or manual scoring.
-
This compound (Tocris, MedchemExpress, etc.).
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline for intraperitoneal injection).
-
Standard laboratory animal handling equipment.
2. Animal Preparation and Acclimation:
-
House animals under a 12:12 hour light:dark cycle with ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Handle animals for several days prior to testing to reduce stress-induced responses.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations with the vehicle.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
4. Experimental Procedure:
-
Clean the open field arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Gently place the animal in the center of the arena.
-
Start the video recording and tracking software immediately.
-
The test duration is typically 10-30 minutes.
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
5. Data Analysis:
The following parameters are typically quantified to assess locomotor activity:
-
Total Distance Traveled: The total distance the animal moves during the test session.
-
Time Spent Mobile: The total time the animal is in motion.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Time Spent in Center vs. Periphery: The arena is typically divided into a central zone and a peripheral zone. The time spent in each zone can indicate anxiety levels (less time in the center suggests higher anxiety).
-
Stereotypic Counts: The number of repetitive, unvarying behaviors.
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Orexin Receptors in Locomotor Control
Orexin A and Orexin B, the endogenous ligands for OX1R and OX2R, are excitatory neuropeptides. Their binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing locomotor activity. The orexin system exerts a significant influence on the dopaminergic system, which is a key regulator of movement.
Orexin receptor signaling cascade influencing locomotor activity.
Experimental Workflow for Locomotor Activity Assessment
The following diagram illustrates the logical flow of an experiment designed to assess the impact of this compound on locomotor activity.
Workflow for assessing this compound's effect on locomotor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Orexin Modulation of VTA Dopamine Neuron Activity: Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - TCS1102 has no effect on locomotor activity during nicotine self-administration. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual orexin receptor antagonist TCS1102 does not affect reinstatement of nicotine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS 1102 in Rodent Models of Anxiety
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA), exhibiting high affinity for both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2][3] The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, is primarily located in the hypothalamus and plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and the stress response.[4] Emerging evidence strongly implicates the orexin system in the pathophysiology of anxiety and fear-related disorders. Orexin neurons project to brain regions critical for anxiety and fear processing, such as the amygdala, bed nucleus of the stria terminalis, and locus coeruleus. By blocking the action of orexin peptides, this compound serves as a valuable pharmacological tool to investigate the role of the orexin system in anxiety and as a potential therapeutic agent for anxiety disorders. Its good brain penetration makes it suitable for in vivo studies in rodent models.
Mechanism of Action: Orexin System in Anxiety
The orexin system is a key regulator of arousal and stress responses. During stressful or threatening situations, orexin neurons are activated, leading to the release of orexin peptides. These peptides bind to OX1 and OX2 receptors in various brain regions, promoting a state of hyperarousal and contributing to the expression of fear and anxiety-related behaviors. This compound acts by competitively antagonizing both OX1R and OX2R, thereby dampening the downstream signaling cascade initiated by orexin release. This blockade is hypothesized to reduce the heightened neuronal activity in anxiety-related circuits, resulting in anxiolytic effects.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Reference |
| Target(s) | Orexin-1 (OX1R) & Orexin-2 (OX2R) | - | |
| Ki (OX1R) | 3 nM | - | |
| Ki (OX2R) | 0.2 nM | - | |
| Administration Route | Intraperitoneal (i.p.) | Rat | |
| Properties | Brain Penetrant | - | |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 100 mM) | - |
Table 2: Summary of this compound Effects in Rodent Anxiety Models
| Model | Species | Dose (i.p.) | Key Findings | Reference |
| Footshock-Induced Fear & Anxiety | Rat | 10 mg/kg | Decreased fear and anxiety responses to acute stress. | |
| Footshock-Induced Fear & Anxiety | Rat (Sprague-Dawley) | 10 & 20 mg/kg | Attenuated fear responses (freezing) and induced anxiolytic effects. | |
| Elevated T-Maze | Rat (High Responders) | 10 mg/kg | Showed anxiolytic effects. | |
| General Anxiety Models (OFT, EPM, LDB) | Rat | Not Specified | Had an anxiolytic effect following a footshock. | |
| Locomotion | Rat | 15, 50, 100 mg/kg | Induced locomotion inhibition in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Footshock-Induced Anxiety Model
This protocol is designed to induce a state of anxiety or fear using aversive stimuli, after which the anxiolytic potential of this compound can be assessed.
1. Animals:
-
Male Sprague-Dawley rats (130-160g).
-
House animals individually with ad libitum access to food and water.
-
Maintain a 12:12 hour light-dark cycle and controlled room temperature.
-
Allow at least one week of acclimatization before experiments.
2. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Administer this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Administer the injection 30 minutes before the footshock procedure.
3. Footshock Procedure:
-
Place the rat in a conditioning chamber with a grid floor.
-
Allow a 2-minute habituation period.
-
Deliver a single episode of footshocks (e.g., 5 shocks, 0.8 mA, 1-second duration, with a 1-minute interval).
-
Return the animal to its home cage immediately after the procedure.
4. Behavioral Testing (24 hours or 14 days post-footshock):
-
Conduct behavioral tests such as the Elevated Plus Maze, Open Field Test, or Light-Dark Box Test to assess anxiety levels.
-
Record and analyze parameters indicative of anxiety (e.g., time spent in open arms, center zone exploration).
Protocol 2: Elevated Plus Maze (EPM) Test
The EPM test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 x 50 cm) arranged opposite each other.
-
A central platform (e.g., 12 x 12 cm).
-
The apparatus should be placed in a dimly lit, quiet room.
2. Procedure:
-
Habituate the animal to the testing room for at least 45-60 minutes before the test.
-
Administer this compound or vehicle as per the study design (e.g., 30 minutes prior to testing).
-
Gently place the animal on the central platform, facing one of the closed arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using an overhead video camera for later analysis.
3. Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the open arms (anxiolytic effect = more time).
-
Number of entries into the open arms.
-
-
Measure of Locomotor Activity:
-
Total number of entries into any arm.
-
-
Clean the maze thoroughly with 70% ethanol between trials.
Protocol 3: Open Field Test (OFT)
The OFT evaluates anxiety-like behavior and general locomotor activity by measuring the animal's exploratory patterns in a novel, open arena.
1. Apparatus:
-
A square or circular arena (e.g., 42 x 42 x 42 cm) with high walls to prevent escape.
-
The floor is typically divided into a central zone and a peripheral zone.
-
The test should be conducted under controlled lighting conditions.
2. Procedure:
-
Habituate the animal to the testing room for at least 45-60 minutes.
-
Administer this compound or vehicle as per the study design.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 10-15 minutes).
-
Record the session using an overhead video camera.
3. Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the center zone (anxiolytic effect = more time).
-
Latency to first enter the center zone.
-
Frequency of entries into the center zone.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency.
-
-
Clean the apparatus thoroughly between trials.
Protocol 4: Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
1. Apparatus:
-
A box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box).
-
An opening connects the two compartments at floor level.
2. Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle as per the study design.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus freely for a 5-10 minute session.
-
Record the session for subsequent analysis.
3. Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment (anxiolytic effect = more time).
-
Latency to first enter the dark compartment.
-
-
Measure of Activity/Exploration:
-
Number of transitions between the two compartments.
-
-
Clean the box thoroughly between animals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Non-selective Orexin | Tocris Bioscience [tocris.com]
- 4. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS 1102 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA) with high affinity for both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. The orexin system, also known as the hypocretin system, is a key regulator of several physiological functions, including wakefulness, feeding behavior, and reward processing. Due to its role in the modulation of reward pathways, the orexin system has emerged as a significant target for investigating the neurobiology of addiction. Conditioned Place Preference (CPP) is a widely used preclinical behavioral paradigm to study the rewarding and reinforcing properties of drugs of abuse. These application notes provide detailed protocols for the use of this compound in CPP studies to investigate the involvement of the orexin system in drug-seeking behavior.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby blocking the downstream signaling cascades initiated by the binding of the endogenous orexin peptides, orexin-A and orexin-B. Orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples exclusively to the Gq subclass of G-proteins, while OX2R can couple to Gq, Gi/o, and Gs proteins. Activation of these pathways typically leads to an increase in intracellular calcium levels and neuronal excitability. By inhibiting these signaling pathways, this compound can effectively attenuate the physiological and behavioral responses mediated by the orexin system.
Orexin Receptor Signaling Pathway
Data Presentation
Quantitative data from CPP studies should be presented in a clear and organized manner to facilitate comparison between experimental groups. The following table provides a template with hypothetical data illustrating the potential effect of this compound on morphine-induced CPP in mice. The primary measure is the "CPP Score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning (baseline) test.
| Treatment Group | Drug Pairing | Pre-Conditioning Time in Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Paired Chamber (s) (Mean ± SEM) | CPP Score (s) (Mean ± SEM) |
| Vehicle + Saline | Saline | 445 ± 25 | 450 ± 28 | 5 ± 15 |
| Vehicle + Morphine | Morphine (10 mg/kg) | 452 ± 30 | 750 ± 45 | 298 ± 38 |
| This compound + Saline | Saline | 448 ± 28 | 455 ± 32 | 7 ± 18 |
| This compound + Morphine | Morphine (10 mg/kg) | 455 ± 26 | 465 ± 35 | 10 ± 22# |
| p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Morphine group. (Note: Data are hypothetical for illustrative purposes). |
Experimental Protocols
The following protocols are adapted from established methodologies for conditioned place preference studies.
Protocol 1: Evaluating the Effect of this compound on the Acquisition of Morphine-Induced CPP
This protocol is designed to determine if this compound can block the development of a preference for an environment associated with morphine reward.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Morphine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Adult male C57BL/6J mice (8-10 weeks old)
-
Conditioned Place Preference (CPP) apparatus (e.g., a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Experimental Workflow:
Procedure:
-
Habituation and Pre-Conditioning (Day 1):
-
Handle the mice for 2-3 minutes each day for 3 days prior to the start of the experiment.
-
On Day 1, place each mouse in the central chamber of the CPP apparatus and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to establish baseline preference. An unbiased design is recommended, where the drug is paired with the initially non-preferred side for half of the animals and the preferred side for the other half.
-
-
Conditioning (Days 2-7):
-
Divide the animals into four groups: Vehicle + Saline, Vehicle + Morphine, this compound + Saline, and this compound + Morphine.
-
On conditioning days, administer this compound (e.g., 20 mg/kg, i.p.) or its vehicle 30 minutes before the morphine or saline injection.
-
On Days 2, 4, and 6, administer morphine (e.g., 10 mg/kg, i.p.) and immediately confine the mouse to the designated "drug-paired" chamber for 30 minutes.
-
On Days 3, 5, and 7, administer saline (i.p.) and immediately confine the mouse to the opposite "saline-paired" chamber for 30 minutes. The order of morphine and saline conditioning days should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 8):
-
One day after the last conditioning session, place each mouse in the central chamber of the CPP apparatus with free access to all chambers for 15 minutes in a drug-free state.
-
Record the time spent in each of the outer chambers.
-
Calculate the CPP score for each animal.
-
Protocol 2: Evaluating the Effect of this compound on the Expression of Cocaine-Induced CPP
This protocol is designed to determine if this compound can block the expression of a previously established preference for an environment associated with cocaine reward.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound
-
Adult male Sprague-Dawley rats (250-300 g)
-
CPP apparatus
-
Animal scale
-
Syringes and needles for i.p. injection
Procedure:
-
Habituation and Pre-Conditioning (Day 1):
-
Follow the same procedure as in Protocol 1.
-
-
Conditioning (Days 2-7):
-
Divide the animals into two main groups: one to be conditioned with cocaine and one with saline.
-
On Days 2, 4, and 6, administer cocaine (e.g., 15 mg/kg, i.p.) and confine the rat to the drug-paired chamber for 30 minutes.
-
On Days 3, 5, and 7, administer saline (i.p.) and confine the rat to the saline-paired chamber for 30 minutes.
-
-
Post-Conditioning Test (Day 8):
-
One day after the last conditioning session, further divide the cocaine-conditioned rats into two subgroups: one to receive vehicle and the other to receive this compound.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or its vehicle 30 minutes before the CPP test.
-
Place each rat in the central chamber with free access to all chambers for 15 minutes.
-
Record the time spent in each of the outer chambers and calculate the CPP score.
-
Disclaimer: These protocols provide a general framework. The optimal doses of this compound and the drug of abuse, as well as the specific timings and conditioning schedules, may need to be optimized based on the specific research question, animal strain, and laboratory conditions. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Application Notes and Protocols for TCS 1102 in Sleep Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA) with high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors (Kᵢ values of 3 nM and 0.2 nM, respectively).[1][2][3] Orexin neuropeptides (Orexin-A and Orexin-B) are key regulators of wakefulness, and their antagonism presents a therapeutic strategy for the treatment of insomnia and other sleep disorders.[4] this compound is characterized by its excellent brain penetrability, making it a valuable tool for in vivo investigations of the orexin system's role in sleep-wake regulation. These application notes provide detailed experimental designs and protocols for utilizing this compound in preclinical sleep research.
Mechanism of Action
The orexin system promotes wakefulness through the activation of OX1 and OX2 receptors, which are G-protein coupled receptors. Activation of these receptors leads to the stimulation of various downstream signaling pathways, primarily through Gq and Gi proteins, resulting in increased intracellular calcium levels and neuronal excitability in arousal-promoting brain regions. This compound competitively binds to and blocks both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of orexins and facilitating the transition to and maintenance of sleep.
Orexin Signaling Pathway Blockade by this compound
Data Presentation
The following tables summarize expected quantitative data on the effects of dual orexin receptor antagonists on sleep architecture in rodents, which can be used as a reference for studies with this compound.
Table 1: Effect of Dual Orexin Receptor Antagonists on Sleep-Wake Parameters in Rodents
| Compound (Dose) | Animal Model | Time Post-Administration | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| Lemborexant (10 mg/kg) | Mouse | 6 hours | ↓ 13% | ↑ 12% | No significant change | |
| Lemborexant (30 mg/kg) | Mouse | 6 hours | ↓ 31% | ↑ 26% | ↑ 5.2% | |
| Almorexant (100 mg/kg) | Mouse | 6 hours | ↓ 31% | ↑ 21% | ↑ 5.9% | |
| DORA-12 (3 mg/kg) | Rat | 2 hours | Significant ↓ | Significant ↑ | Significant ↑ | |
| DORA-22 (10 mg/kg) | Rat | 4 hours | ↓ ~30 min | Significant ↑ | Significant ↑ |
Table 2: Effect of Dual Orexin Receptor Antagonists on Sleep Latency in Rodents
| Compound (Dose) | Animal Model | Condition | Change in Sleep Latency | Reference |
| Lemborexant (10 & 30 mg/kg) | Mouse | Active Phase | ↓ | |
| Almorexant (30 & 100 mg/kg) | Mouse | Active Phase | ↓ | |
| DORA-22 (10, 30, 100 mg/kg) | Rat | Insomnia Model | ↓ | |
| SB-649868 (10 & 30 mg/kg) | Rat | - | ↓ |
Experimental Protocols
In Vivo Assessment of this compound on Sleep Architecture in Rodents
This protocol outlines the methodology for evaluating the effects of this compound on the sleep-wake cycle in rats or mice using electroencephalography (EEG) and electromyography (EMG).
1. Animals and Housing:
-
Adult male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g) are commonly used.
-
House animals individually in transparent recording chambers within a sound-attenuated and temperature-controlled environment.
-
Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing conditions before surgery.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the placement of EEG electrodes (stainless steel screws) over the frontal and parietal cortices.
-
Insert EMG electrodes (multi-stranded stainless steel wires) into the nuchal (neck) muscles.
-
Solder the electrode leads to a head-mounted pedestal and secure the entire assembly to the skull with dental cement.
-
Administer post-operative analgesics and allow for a recovery period of at least one week.
3. Experimental Workflow:
4. This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 20% Vitamin E TPGS in saline or a solution of DMSO and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 10 to 100 mg/kg. A dose-response study is recommended.
-
Administer the compound at the beginning of the animal's active phase (dark period) to assess its sleep-promoting effects.
-
A vehicle-only control group is essential for comparison. A crossover design where each animal receives all treatments can also be employed.
5. EEG/EMG Recording and Analysis:
-
Connect the animal's head-mounted pedestal to a recording cable attached to a commutator, allowing for free movement.
-
Record EEG and EMG signals continuously for at least 24 hours post-injection.
-
Digitize the signals and store them on a computer for offline analysis.
-
Use specialized sleep scoring software to automatically or manually score the recordings into distinct vigilance states: Wake, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep, typically in 10-second epochs.
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG activity).
-
-
Analyze the data to determine the effects of this compound on various sleep parameters, including:
-
Total sleep time
-
Time spent in Wake, NREM, and REM sleep
-
Sleep efficiency (total sleep time / total recording time)
-
Sleep latency (time from lights off or injection to the first epoch of sustained sleep)
-
Bout duration and number for each sleep stage
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin system in sleep and wakefulness. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies to evaluate its efficacy as a sleep-promoting agent. Careful experimental design and adherence to detailed methodologies are crucial for obtaining reliable and reproducible data. The provided information on other dual orexin receptor antagonists can serve as a guide for expected outcomes and aid in the interpretation of results obtained with this compound.
References
- 1. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 4. jcsm.aasm.org [jcsm.aasm.org]
Troubleshooting & Optimization
TCS 1102 solubility in different solvents
This technical support center is designed for researchers, scientists, and drug development professionals using TCS 1102. It provides essential information on solubility, experimental protocols, and troubleshooting to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual orexin receptor antagonist.[1][2][3][4] It functions by blocking the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors, which are G-protein coupled receptors involved in regulating arousal, wakefulness, and feeding behavior.[1]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Its solubility in aqueous solutions is limited. For detailed solubility data, please refer to the tables below.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in cell culture media. What can I do to prevent this?
A3: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are several strategies to mitigate this:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
-
Pre-warm Media: Pre-warming your cell culture media to 37°C can help improve the solubility of this compound.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in pre-warmed media. This gradual decrease in solvent concentration can help maintain solubility.
-
Increase Mixing: Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to promote rapid and uniform dispersion.
-
Use a Carrier: For particularly challenging situations, consider using a carrier solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for in vivo studies and can be adapted for in vitro use.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions prepared in DMSO can be stored at -20°C or -80°C. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | ≤ 100 mM | Room Temperature | |
| Ethanol | ≤ 100 mM | Room Temperature | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≈ 5.3 mM) | Room Temperature | Clear solution suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≈ 5.3 mM) | Room Temperature | Clear solution suitable for in vivo use. |
Note: The molecular weight of this compound is 470.59 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.71 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol is adapted from methodologies used for other orexin receptor antagonists and is suitable for assessing the inhibitory effect of this compound on orexin receptor activation in a cell line expressing either OX1 or OX2 receptors (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells stably expressing human OX1 or OX2 receptors
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium (e.g., MEM-alpha with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Orexin-A or Orexin-B peptide agonist
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the OX1 or OX2 expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in assay buffer. Probenecid (typically 2.5 mM) can be included to prevent dye leakage.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes.
-
After incubation, wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Compound Addition and Incubation:
-
Prepare a dilution series of this compound in assay buffer from your DMSO stock. Ensure the final DMSO concentration in the wells will be below 0.5%.
-
Add the diluted this compound solutions to the appropriate wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the orexin agonist (Orexin-A for OX1 and OX2, or Orexin-B for OX2) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to automatically inject the orexin agonist into the wells and continue recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the fluorescence signal in the antagonist-treated wells to the vehicle control wells.
-
Calculate the IC50 value of this compound by fitting the concentration-response data to a suitable pharmacological model.
-
Visualizations
References
Technical Support Center: TCS 1102 In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of TCS 1102 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual orexin receptor antagonist. It blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) with high affinity (K_i_ values of 3 nM and 0.2 nM, respectively). Orexin neuropeptides (Orexin-A and Orexin-B) are involved in regulating various physiological functions, including wakefulness, feeding behavior, and reward pathways. By antagonizing orexin receptors, this compound can be used to study the roles of the orexin system in these processes.
Q2: What are the recommended solvents for dissolving this compound for in vivo use?
A2: this compound is poorly soluble in aqueous solutions. For in vivo administration, a co-solvent system is required. Two commonly recommended vehicle formulations are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% Corn Oil.[1]
It is crucial to prepare a stock solution in 100% DMSO first before further dilution with other co-solvents.
Q3: What is the maximum achievable concentration of this compound in the recommended vehicles?
A3: In the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a concentration of at least 2.5 mg/mL can be achieved, resulting in a clear solution.[1] Similarly, a concentration of at least 2.5 mg/mL is attainable in 10% DMSO and 90% Corn Oil.[1]
Troubleshooting Guide
Issue 1: The this compound solution is cloudy or shows precipitation after preparation.
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Possible Cause: Incomplete dissolution or the compound crashing out of solution upon addition of aqueous components.
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Troubleshooting Steps:
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Ensure Proper Mixing Order: Always dissolve this compound completely in 100% DMSO to create a stock solution before adding other co-solvents. Add the other components of the vehicle sequentially and mix thoroughly after each addition.
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Gentle Heating: Gently warm the solution to aid dissolution. A water bath set to 37°C can be effective. Avoid excessive heat, as it may degrade the compound.
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Sonication: Use a bath sonicator to aid in the dissolution process. This can help to break up any small particles and ensure a homogenous solution.
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Fresh Preparation: Prepare the working solution fresh on the day of the experiment to minimize the chances of precipitation over time.
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Issue 2: Animals show signs of distress or toxicity after vehicle administration.
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Possible Cause: The vehicle itself, particularly at higher concentrations of DMSO or PEG, can cause adverse effects.
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Troubleshooting Steps:
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Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate between the effects of the compound and the vehicle.
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Reduce DMSO Concentration: While 10% DMSO is generally tolerated, for sensitive animal models, consider reducing the DMSO concentration. A formulation of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline has been suggested as a safer alternative for sensitive applications.
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Monitor for Adverse Effects: Observe the animals closely after injection for any signs of distress, such as lethargy, ataxia, or irritation at the injection site. DMSO administered orally has low acute toxicity in rodents, but can cause decreased motor activity at high doses. Intraperitoneal injection of vehicles containing DMSO and PEG-400 has been shown to induce neuromotor deficits in mice.
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Limit Injection Volume: Adhere to the recommended maximum injection volumes for the specific animal model and administration route to minimize discomfort and potential toxicity. For intraperitoneal (i.p.) injections in mice, the maximum recommended volume is typically less than 10 ml/kg.
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Issue 3: Inconsistent experimental results between batches of prepared this compound solution.
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Possible Cause: Variability in the preparation of the dosing solution.
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Troubleshooting Steps:
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Standardized Protocol: Follow a strict, standardized protocol for preparing the solution for every experiment.
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Accurate Measurements: Use calibrated pipettes and balances to ensure the correct proportions of each component.
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Homogeneity: Ensure the final solution is completely homogenous before administration. Vortexing or brief sonication before drawing the solution into the syringe can help.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Maximum Concentration | Appearance | Source |
| DMSO | ≥ 100 mg/mL (212.50 mM) | Clear Solution | MedchemExpress |
| Ethanol | 100 mM | Soluble | R&D Systems |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.31 mM) | Clear Solution | MedchemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.31 mM) | Clear Solution | MedchemExpress |
| DMF | 25 mg/ml | Soluble | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/ml | Soluble | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection using a Co-Solvent Vehicle
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Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is completely dissolved.
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Prepare the Vehicle Mixture: In a separate sterile tube, combine the other vehicle components in the correct proportions. For the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation, you would mix PEG300, Tween-80, and Saline first.
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Final Formulation: Slowly add the this compound stock solution to the vehicle mixture to achieve the final desired concentration and vehicle composition. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 400 µL of PEG300, mix well, then add 50 µL of Tween-80 and mix, and finally add 450 µL of saline.
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Homogenize: Vortex the final solution thoroughly to ensure it is clear and homogenous. If necessary, use a brief sonication or gentle warming.
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Administration: Administer the solution to the animals via intraperitoneal injection. For mice, the injection site is typically the lower right quadrant of the abdomen to avoid the bladder and cecum.
Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle
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Prepare a Stock Solution: As in Protocol 1, first dissolve this compound in 100% DMSO to create a stock solution (e.g., 25 mg/mL).
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Final Formulation: Add the this compound stock solution to the corn oil to achieve the desired final concentration and a vehicle composition of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL stock to 900 µL of corn oil.
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Homogenize: Vortex the mixture vigorously to ensure a uniform suspension.
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Administration: Administer the suspension via the desired route (e.g., oral gavage or intraperitoneal injection).
Mandatory Visualization
Caption: Experimental workflow for preparing and administering this compound for in vivo studies.
Caption: Simplified signaling pathway of orexin receptors and the antagonistic action of this compound.
References
addressing TCS 1102 precipitation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for TCS 1102, a potent dual orexin receptor antagonist. The following information is intended to help users address common issues, particularly precipitation in solution, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual antagonist for both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] Its mechanism of action involves blocking the binding of the neuropeptides orexin-A and orexin-B to these receptors, thereby inhibiting the downstream signaling pathways that regulate processes such as wakefulness, feeding behavior, and reward-seeking.[1][2]
Q2: My this compound solution has formed a precipitate after dilution in an aqueous buffer. Why is this happening?
A2: this compound has limited solubility in aqueous solutions. Precipitation upon dilution of a concentrated stock (typically in DMSO or ethanol) into aqueous buffers (like PBS or cell culture media) is a common issue. This occurs when the final concentration of this compound in the aqueous working solution exceeds its solubility limit in that specific solvent mixture.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most recommended solvents for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in both DMSO and ethanol. For in vitro experiments, using newly opened, anhydrous DMSO is advisable as hygroscopic DMSO can negatively impact solubility.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. For short-term storage, the powder can be kept at 4°C for up to 2 years, and stock solutions can be stored at 0-4°C for days to weeks.
Troubleshooting Guide: Precipitation of this compound in Solution
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Precipitate observed in this compound working solution.
Step 1: Initial Checks and Immediate Actions
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Verify Concentration: Double-check calculations to ensure the final concentration in your aqueous buffer is not excessively high.
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Gentle Warming: If precipitation is observed, gently warm the solution. Heating can aid dissolution.
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Sonication: Use a sonicator to help dissolve the precipitate.
Step 2: Optimizing the Dilution Protocol
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Pre-warm Aqueous Buffer: Before adding the this compound stock, warm the aqueous buffer to 37°C.
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Rapid Mixing: Add the stock solution to the pre-warmed buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.
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Prepare Freshly: Prepare the working solution immediately before use to minimize the time for potential precipitation. It is recommended to use the working solution on the same day it is prepared.
Step 3: Modifying the Solvent System (for in vivo studies)
If precipitation persists, consider using a co-solvent system to improve solubility.
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Protocol 1: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a clear solution of at least 2.5 mg/mL (5.31 mM).
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Protocol 2: A mixture of 10% DMSO and 90% Corn Oil can also yield a clear solution of at least 2.5 mg/mL (5.31 mM).
Below is a workflow to guide your troubleshooting process:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Maximum Concentration | Reference |
| DMSO | ≥ 100 mg/mL (212.50 mM) | |
| DMSO | 100 mM (47.06 mg/mL) | |
| DMSO | 14 mg/mL | |
| Ethanol | 100 mM (47.06 mg/mL) | |
| Ethanol | 10 mg/mL | |
| DMF | 25 mg/mL | |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.31 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.31 mM) |
Note: The "≥" symbol indicates that the compound is soluble at that concentration, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Based on the batch-specific molecular weight provided on the Certificate of Analysis, weigh the appropriate amount of this compound powder. For a molecular weight of 470.59 g/mol , weigh 4.71 mg of this compound.
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Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
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Dissolve: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.
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Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for in vivo Administration
This protocol is adapted from a formulation known to improve solubility.
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Prepare Co-solvent Mixture: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
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Initial Dilution: Take the required volume of your this compound stock solution in DMSO (e.g., 100 µL of a 25 mg/mL stock).
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Final Formulation: Add the DMSO-TCS 1102 solution to the co-solvent mixture to achieve the final desired concentration. The final volume of DMSO should not exceed 10% of the total volume.
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Mix Thoroughly: Vortex the solution until it is clear and homogenous.
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Administer: Use the freshly prepared working solution for your experiment on the same day.
Signaling Pathway
This compound acts as an antagonist at orexin receptors (OX1R and OX2R), which are G-protein coupled receptors. The binding of orexin neuropeptides to these receptors typically initiates a signaling cascade that leads to neuronal excitation. By blocking these receptors, this compound inhibits these downstream effects.
References
potential off-target effects of TCS 1102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCS 1102. The information is designed to help address specific issues that may be encountered during experiments, with a focus on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no specific documentation in the peer-reviewed literature detailing off-target effects for this compound. It is characterized as a potent and selective dual antagonist for the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3][4] The high selectivity of this compound for its intended targets is a key feature highlighted in the available literature.
Q2: My experimental results with this compound are not what I expected based on orexin receptor antagonism. Could this be due to off-target effects?
While this compound is highly selective, unexpected results could stem from several factors, including potential off-target effects. It is also important to consider other experimental variables such as compound stability, concentration, cellular context, and the specific model system being used. A systematic troubleshooting approach is recommended to determine the cause of the unexpected observations.
Q3: How can I experimentally determine if the effects I'm observing are due to off-target activity of this compound?
To investigate potential off-target effects, a multi-pronged approach is advisable. This can include:
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Using a structurally unrelated orexin receptor antagonist: If a different antagonist produces the same effect, it is more likely to be an on-target effect.
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Performing experiments in a null cell line: Use a cell line that does not express orexin receptors. An effect in these cells would suggest off-target activity.
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Conducting broad-panel screening: Profiling this compound against a large panel of kinases and receptors can identify potential off-target interactions.
Q4: What are some general strategies to mitigate potential off-target effects in my experiments?
To increase confidence that the observed effects are due to the intended mechanism of action, consider the following:
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Use the lowest effective concentration of this compound.
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Validate your findings with a second, structurally distinct orexin receptor antagonist.
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If a potential off-target is identified, use a specific inhibitor for that target to see if it reverses the unexpected effect.
Troubleshooting Guide for Unexpected Experimental Outcomes
Q: I am observing a cellular phenotype that is not consistent with the known functions of orexin receptors. What should be my first step?
A: The first step is to rule out common experimental artifacts.
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Repeat the experiment: This will help confirm that the result is reproducible and not due to a one-time error.
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Verify the compound: Confirm the identity, purity, and concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded.
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Check your experimental setup: Review your protocol for any potential errors in reagent preparation, cell handling, or data acquisition.
Q: What are the critical controls to include in my experiments to differentiate between on-target and potential off-target effects of this compound?
A: Incorporating the right controls is essential for interpreting your data accurately.
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Positive Control: Use a well-characterized orexin receptor antagonist with a different chemical structure. If this compound replicates the effect, it is likely mediated by orexin receptor antagonism.
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Negative Control: Use a vehicle control (e.g., DMSO) at the same concentration used for this compound.
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Genetic Knockout/Knockdown: If possible, use cells where the orexin receptors have been knocked out or knocked down. The effect of this compound should be absent or significantly reduced in these cells if it is an on-target effect.
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Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound.
Q: I suspect an off-target effect on a specific signaling pathway. How can I investigate this?
A:
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Pathway Analysis: Use techniques like Western blotting or qPCR to examine the activation state of key proteins or the expression of key genes in the suspected off-target pathway after treatment with this compound.
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Rescue Experiments: If you identify a potential off-target protein, try to "rescue" the phenotype by overexpressing that protein or using a specific agonist for that pathway.
Data Presentation: Template for Kinase Profiling Results
Should you perform a kinase profiling assay to investigate off-target effects, the following table provides a structured way to present your quantitative data.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| Primary Target (OX1) | N/A (Receptor) | 3 | Literature Value |
| Primary Target (OX2) | N/A (Receptor) | 0.2 | Literature Value |
| Off-Target Kinase 1 | |||
| Off-Target Kinase 2 | |||
| Off-Target Kinase 3 | |||
| ... |
Experimental Protocols
General Protocol for In Vitro Kinase Profiling Assay (Radiometric)
This protocol describes a common method for screening a compound against a broad panel of kinases to identify potential off-target interactions.
Materials:
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Purified recombinant kinases.
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Specific peptide or protein substrates for each kinase.
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This compound stock solution (e.g., 10 mM in DMSO).
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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[γ-³³P]ATP.
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ATP solution.
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96-well or 384-well plates.
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Phosphocellulose filter plates.
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Scintillation counter.
Procedure:
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Prepare serial dilutions of this compound in DMSO. A common starting concentration for screening is 10 µM.
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In the wells of a microplate, add the kinase reaction buffer.
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Add the appropriate amount of a specific kinase to each well.
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Add the diluted this compound or DMSO (as a vehicle control) to the wells.
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Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
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Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to accurately determine the IC50.
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Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
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Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid).
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Dry the filter plate and add a scintillation cocktail to each well.
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Measure the radioactivity in each well using a scintillation counter.
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Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
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For any significant hits, determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Intended signaling pathway of this compound via orexin receptor antagonism.
Caption: Hypothetical mechanism of an off-target effect via kinase inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Optimizing TCS 1102 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TCS 1102 for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual orexin receptor antagonist (DORA).[1][2][3] It functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] By inhibiting these receptors, this compound modulates the orexin system, which is a key regulator of wakefulness, arousal, and motivation.
Q2: What are the recommended dosage ranges for this compound in rodent behavioral studies?
A2: The effective dosage of this compound can vary depending on the specific behavioral paradigm. Based on published studies in rats, intraperitoneal (i.p.) injections in the range of 10-100 mg/kg have been shown to be effective. For instance, doses of 15, 50, and 100 mg/kg have been used to inhibit locomotion, while 10-20 mg/kg has been effective in studies of fear and anxiety.
Q3: How should I prepare this compound for intraperitoneal injection?
A3: this compound is soluble in DMSO and ethanol. For in vivo studies, it is often necessary to prepare a vehicle formulation that is well-tolerated by the animals. Common vehicles for this compound include:
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A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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A solution of 60% dimethyl sulfoxide (DMSO) in saline.
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A suspension in 20% (2-hydroxypropyl)-β-cyclodextrin in saline.
It is crucial to ensure the final solution is clear and free of precipitation. Gentle warming or sonication may aid in dissolution. Always prepare fresh solutions on the day of the experiment to ensure stability.
Q4: What is the recommended timing for this compound administration before a behavioral test?
A4: The optimal pre-treatment time can depend on the specific behavioral assay and the desired effect. In many studies, this compound is administered 15 to 30 minutes before the start of the behavioral test. Although this compound has a relatively short plasma half-life of approximately 20-30 minutes, its behavioral effects have been observed to last for up to 4 hours.
Q5: Is this compound brain penetrant?
A5: Yes, this compound is known to be brain penetrant and has good blood-brain barrier permeability. This is a critical feature for a centrally acting orexin receptor antagonist.
Troubleshooting Guide
Q1: I am not observing the expected behavioral effects after administering this compound. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Dosage: The dose may be too low for the specific behavioral paradigm or animal strain. A dose-response study is recommended to determine the optimal effective dose. Doses reported in the literature can serve as a starting point.
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Vehicle and Solubility: Ensure that this compound is fully dissolved in the vehicle. Precipitation of the compound will lead to an inaccurate administered dose. If you observe any particulates, try gentle warming or sonication. Consider trying an alternative vehicle formulation if solubility issues persist.
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Route and Accuracy of Administration: Intraperitoneal (i.p.) injection is a common route, but it can be prone to error. Inadvertent injection into the subcutaneous space, intestines, or bladder can occur and will significantly impact drug absorption and efficacy. Ensure proper restraint and injection technique.
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Timing of Administration: The time between drug administration and the behavioral test is crucial. While a 15-30 minute pre-treatment time is common, this may need to be optimized for your specific experiment.
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Animal Strain and Individual Variability: Different rodent strains can exhibit varying sensitivities to pharmacological agents. Additionally, there can be significant individual variability in response to drug treatment. Ensure you are using a sufficient number of animals per group to account for this variability.
Q2: My animals are showing signs of distress or unexpected side effects after this compound injection. What should I do?
A2: While this compound is generally well-tolerated at effective doses, adverse effects can occur, particularly at higher concentrations.
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Vehicle Toxicity: Some vehicles, especially those with high concentrations of DMSO, can cause irritation or discomfort. If you suspect the vehicle is the issue, consider preparing a control group that receives the vehicle alone to assess its effects. You may also try alternative, better-tolerated vehicle formulations.
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Injection Volume and Irritation: Large injection volumes can cause discomfort. Adhere to recommended guidelines for injection volumes based on the animal's weight. The substance itself, if not at a neutral pH, can also be an irritant.
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Dose-Related Side Effects: The observed side effects may be dose-dependent. If possible, reduce the dose to the minimum effective concentration to mitigate adverse effects.
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Monitor Animal Welfare: Closely monitor the animals for any signs of pain, distress, or abnormal behavior. If severe adverse effects are observed, consider humane endpoints in consultation with your institution's animal care and use committee.
Q3: The results of my behavioral study with this compound are highly variable. How can I improve consistency?
A3: High variability can obscure true experimental effects. Here are some strategies to improve consistency:
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Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and the timing of experiments, are highly standardized and performed consistently by the same researcher if possible.
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Control Environmental Factors: Conduct behavioral testing at the same time of day to minimize the influence of circadian rhythms. Control for environmental variables such as lighting, temperature, and noise levels in the testing room.
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Acclimatize Animals: Allow animals to acclimate to the testing room for a sufficient period before starting the experiment. This helps to reduce stress and anxiety that can influence behavioral outcomes.
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Randomize and Counterbalance: Randomize the assignment of animals to treatment groups and counterbalance the order of testing to minimize any potential cage or order effects.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor | K_i_ (nM) |
| Orexin 1 (OX1) | 3.0 |
| Orexin 2 (OX2) | 0.2 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (100 mg/kg, i.p.)
| Parameter | Value |
| Clearance (CL) | 3.7 mL/min/kg |
| Half-life (T_1/2_) | 0.3 hours |
| Bioavailability (F) | 11% |
| Brain Concentration (30 min) | 2370 nM |
| Plasma Concentration (30 min) | 3500 nM |
| CSF Concentration (30 min) | 43 nM |
Table 3: Effective Dosages of this compound in Rat Behavioral Studies (i.p. administration)
| Behavioral Assay | Effective Dose Range (mg/kg) | Reference |
| Locomotion Inhibition | 15 - 100 | |
| Fear and Anxiety | 10 - 20 | |
| Elevated T-Maze (Anxiolytic) | 10 |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
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Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.
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Animal Preparation:
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Acclimate male Sprague-Dawley rats to the testing room for at least 60 minutes before the test.
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Maintain consistent lighting and low noise levels in the testing room.
-
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Drug Administration:
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Prepare this compound at the desired concentration (e.g., 10 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
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Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the rat on the maze.
-
-
Testing Procedure:
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Place the rat in the center of the maze, facing an open arm.
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Allow the rat to explore the maze freely for 5 minutes.
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Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
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Score the time spent in the open arms and closed arms.
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Count the number of entries into the open and closed arms.
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Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
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Protocol 2: Fear Conditioning for Associative Learning and Memory
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Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.
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Animal Preparation:
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Handle male Sprague-Dawley rats for several days before the experiment to reduce stress.
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Acclimate the rats to the testing room before each session.
-
-
Conditioning (Day 1):
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Place the rat in the conditioning chamber and allow a 2-minute habituation period.
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Present a conditioned stimulus (CS), such as an 80 dB tone, for 30 seconds.
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Immediately following the tone, deliver a mild unconditioned stimulus (US), such as a 0.5 mA foot shock, for 2 seconds.
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Repeat the CS-US pairing for a total of 3-5 trials with an inter-trial interval of 2 minutes.
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Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session to assess its effect on fear acquisition.
-
-
Contextual Fear Testing (Day 2):
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Place the rat back into the same conditioning chamber without presenting any tones or shocks.
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Record the amount of time the rat spends "freezing" (complete immobility except for respiration) over a 5-minute period.
-
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Cued Fear Testing (Day 3):
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Place the rat in a novel context (different chamber with altered visual and olfactory cues).
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After a habituation period, present the auditory CS (tone) for 3 minutes.
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Measure the percentage of time the rat spends freezing during the tone presentation.
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Visualizations
Caption: Orexin Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental Workflow for the Elevated Plus Maze (EPM) test with this compound.
References
stability of TCS 1102 in solution and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TCS 1102. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, it is recommended to store the solid form of this compound at -20°C.[1][2] Some suppliers also indicate that storage at 4°C is suitable for shorter periods.[3] One supplier suggests that the compound is stable at room temperature. For optimal stability, refer to the recommendations in the table below.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Stock solutions of this compound should be stored at -80°C for long-term stability, which can extend up to two years. For shorter periods, storage at -20°C for up to one year is also acceptable.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions. It is also soluble in N,N-Dimethylformamide (DMF). However, it has poor solubility in aqueous solutions like PBS.
Q4: How long can I store this compound in its solid form?
A4: When stored at -20°C, the solid form of this compound is stable for at least four years. One supplier suggests a stability of three years at -20°C and two years at 4°C.
Q5: Is it necessary to prepare fresh working solutions for in vivo experiments?
A5: Yes, for in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure its potency and stability.
Storage and Stability Data
Solid Form Storage and Stability
| Storage Temperature | Recommended Duration | Stability |
| -20°C | Long-term (months to years) | ≥ 4 years |
| 4°C | Short-term (days to weeks) | 2 years |
| Room Temperature | Not generally recommended for long-term | Stable for shipping |
Stock Solution Storage and Stability
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Solubility Data
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (212.50 mM) |
| Ethanol | 100 mM |
| DMF | 25 mg/mL |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Troubleshooting Guide
Issue: The compound has precipitated out of the stock solution.
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Cause: The solubility limit may have been exceeded, or the solution may have been stored at a lower temperature for an extended period.
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Solution: Gently warm the solution and/or sonicate to aid in redissolving the compound. When preparing the stock solution, ensure you are using a newly opened bottle of DMSO, as it is hygroscopic and absorbed water can reduce solubility.
Issue: Inconsistent experimental results.
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Cause: This could be due to the degradation of the compound in the working solution.
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Solution: Always prepare fresh working solutions for your experiments, especially for in vivo studies. Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound solid powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 470.59 g/mol ), you would need 4.71 mg of the compound.
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Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
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Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming can be applied.
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Store: Store the stock solution in small aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Visualized Experimental Workflow
Caption: Workflow for Preparing this compound Stock Solution.
Signaling Pathway Information
This compound is a potent dual antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin neuropeptides (Orexin-A and Orexin-B) bind to these G-protein coupled receptors to regulate various physiological processes, including wakefulness, appetite, and reward. By blocking the binding of orexins to their receptors, this compound can modulate these pathways.
References
troubleshooting inconsistent results with TCS 1102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with TCS 1102. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual orexin receptor antagonist (DORA).[1][2][3] It exhibits high affinity for both the orexin-1 (OX1) and orexin-2 (OX2) receptors, with Ki values of 3 nM and 0.2 nM, respectively.[1] By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to these receptors, this compound effectively suppresses the orexin signaling pathway. This pathway is centrally involved in the regulation of sleep-wake cycles, feeding behavior, and reward systems. This compound is brain-penetrant and demonstrates good bioavailability when administered intraperitoneally.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Powder Form | Store at -20°C for long-term storage (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. |
| In Solvent | Prepare stock solutions fresh for each experiment. If short-term storage is necessary, store at -80°C (up to 2 years) or -20°C (up to 1 year). Avoid repeated freeze-thaw cycles. |
Q3: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility, requiring a specific vehicle for in vivo studies. A commonly used vehicle formulation consists of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
Preparation Protocol:
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First, dissolve the this compound powder in DMSO to create a clear stock solution.
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Sequentially add PEG300, Tween-80, and saline, ensuring the solution is mixed thoroughly after each addition.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
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It is recommended to prepare the working solution fresh on the day of the experiment.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from a variety of factors, from compound preparation to experimental design. This guide addresses common issues and provides potential solutions.
Problem 1: Weaker than expected or no significant effect on experimental outcomes.
| Potential Cause | Troubleshooting Steps |
| Improper Vehicle Preparation or Compound Insolubility | Ensure the vehicle is prepared exactly as specified. Visually inspect the final solution for any precipitation. If solubility issues are suspected, gentle warming or sonication may be necessary. |
| Suboptimal Dosing | The effective dose can vary between animal models and experimental paradigms. A comprehensive dose-response study is recommended to determine the optimal dose for your specific conditions. |
| Timing of Administration | The efficacy of orexin antagonists can be influenced by the circadian rhythm, with more pronounced effects often observed during the animal's active phase when endogenous orexin levels are higher. Administer this compound at a consistent time relative to the light-dark cycle. |
| Degradation of the Compound | Ensure that this compound has been stored correctly and that stock solutions are not used beyond their recommended stability period. Avoid multiple freeze-thaw cycles of stock solutions. |
Problem 2: High variability in behavioral data between subjects.
| Potential Cause | Troubleshooting Steps |
| Animal-Specific Factors | Sex and genetic background can influence the response to orexin antagonists. Ensure that your study is adequately powered to account for these variables or analyze data from each sex separately. Use a consistent and well-characterized animal strain. |
| Handling Stress | Excessive or inconsistent handling can be a significant stressor for animals, impacting baseline behaviors and drug responses. Implement a consistent handling protocol and allow for adequate acclimatization of the animals to the experimental procedures. |
| Environmental Instability | Fluctuations in temperature, humidity, lighting, and noise levels can all contribute to behavioral variability. Maintain a stable and controlled experimental environment. |
Experimental Protocols
Detailed Methodology: Conditioned Place Preference (CPP) with this compound
The Conditioned Place Preference (CPP) paradigm is a standard preclinical behavioral model used to assess the rewarding or aversive properties of a compound.
I. Apparatus
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A standard three-chamber CPP apparatus is used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). The smaller central chamber should be neutral.
II. Experimental Phases
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Pre-Conditioning (Baseline Preference Test - Day 1):
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Place each animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes).
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Record the time spent in each of the two outer chambers.
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Animals showing a strong unconditioned preference for one chamber over the other (e.g., spending >80% of the time in one chamber) may be excluded from the study.
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-
Conditioning (Days 2-9):
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This phase typically consists of 8 days of conditioning sessions.
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On alternate days, animals receive an intraperitoneal (i.p.) injection of either the drug (e.g., cocaine, 10 mg/kg) or vehicle (saline).
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Immediately following the injection, the animal is confined to one of the outer chambers for a set duration (e.g., 30 minutes). The drug-paired chamber should be counterbalanced across subjects.
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To assess the effect of this compound on the acquisition of CPP, administer this compound (e.g., 10 or 20 mg/kg, i.p.) 30 minutes prior to the cocaine or saline injection on each conditioning day.
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-
Post-Conditioning (Preference Test - Day 10):
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This phase is conducted in a drug-free state.
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Place each animal in the central chamber and allow it to freely explore all three chambers for the same duration as the pre-conditioning test.
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Record the time spent in each of the two outer chambers.
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III. Data Analysis
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The primary dependent variable is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.
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A significant increase in time spent in the drug-paired chamber indicates a conditioned preference.
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Statistical analysis is typically performed using a two-way ANOVA with treatment group and conditioning chamber as factors, followed by appropriate post-hoc tests.
Visualizations
Orexin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of orexin-A or orexin-B to the OX1 and OX2 receptors. This compound acts as an antagonist at these receptors, blocking these downstream effects.
Caption: Orexin receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow: Conditioned Place Preference
This diagram outlines the key stages of a conditioned place preference experiment to evaluate the effect of this compound.
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
References
impact of hygroscopic DMSO on TCS 1102 solubility
Welcome to the Technical Support Center for TCS 1102. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and solubility of this compound, with a particular focus on the impact of using hygroscopic dimethyl sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO, or it precipitated out of solution. What could be the cause?
A1: The most common reason for this compound solubility issues in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even small amounts of absorbed water can significantly decrease the solubility of this compound, leading to incomplete dissolution or precipitation. One supplier explicitly warns that hygroscopic DMSO can have a significant impact on the product's solubility.[3] It is also possible that repeated freeze-thaw cycles of the DMSO stock can contribute to compound precipitation.[4]
Q2: What is the recommended procedure for dissolving this compound in DMSO?
A2: To ensure optimal dissolution and prevent precipitation, it is crucial to use anhydrous or low-water content DMSO. Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle. For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below.
Q3: What are the reported solubility concentrations for this compound in DMSO?
A3: Various suppliers report high solubility for this compound in DMSO. However, the exact concentration can vary. For a summary of reported solubility data, please see Table 1.
Q4: Can I use other solvents to dissolve this compound?
A4: Yes, this compound is also reported to be soluble in ethanol.[5] Cayman Chemical reports solubility in DMF and a DMF:PBS (pH 7.2) mixture, as well as ethanol. The choice of solvent will depend on your specific experimental requirements.
Q5: What should I do if I observe precipitation after diluting my this compound DMSO stock in an aqueous buffer?
A5: This phenomenon, often called "solvent shock," can occur when a concentrated DMSO stock is rapidly diluted into an aqueous solution where the compound is less soluble. To mitigate this, you can try a stepwise dilution, add the DMSO stock to the aqueous solution while vortexing, or gently warm the solution. If precipitation persists, the final concentration in the aqueous buffer may be too high.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Water contamination in DMSO. 2. Insufficient mixing. | 1. Use a new, sealed bottle of anhydrous DMSO. 2. Vortex the solution for several minutes. If needed, brief sonication or gentle warming (to 37°C) can aid dissolution. |
| Previously clear this compound solution in DMSO now shows precipitation. | 1. Water absorption from the air over time. 2. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions and use them promptly. Store stock solutions in small aliquots to minimize freeze-thaw cycles. 2. Attempt to redissolve by gentle warming and vortexing. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | 1. Final concentration exceeds aqueous solubility. 2. "Solvent shock" due to rapid dilution. | 1. Lower the final working concentration of this compound. 2. Add the DMSO stock dropwise to the aqueous buffer while vigorously stirring. Prepare the working solution immediately before use. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | Soluble to 100 mM | R&D Systems |
| DMSO | ≥ 100 mg/mL (212.50 mM) | MedchemExpress |
| DMSO | 47.06 mg/mL (100 mM) | Tocris Bioscience |
| DMSO | 14 mg/mL | Cayman Chemical |
| DMSO | 2 mg/mL | Sigma-Aldrich |
| Ethanol | Soluble to 100 mM | R&D Systems |
| Ethanol | 47.06 mg/mL (100 mM) | Tocris Bioscience |
| Ethanol | 10 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound in Anhydrous DMSO
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO), unopened or properly stored
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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(Optional) Sonicator water bath or heating block
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-
Procedure:
-
Equilibrate the this compound vial and the anhydrous DMSO to room temperature before opening to minimize moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.
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Visually inspect the solution against a light source to ensure there are no visible particulates.
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If dissolution is slow or incomplete, you may sonicate the vial for 5-10 minutes or gently warm the solution to 37°C for a short period.
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Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
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Store the aliquots at -20°C or -80°C as recommended by the supplier. MedchemExpress suggests storage at -80°C for up to two years or -20°C for one year.
-
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical relationship of hygroscopic DMSO and solubility.
Caption: this compound mechanism of action on orexin receptors.
References
- 1. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
ensuring consistent delivery of TCS 1102 in experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TCS 1102, a potent dual orexin receptor antagonist. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistent and effective delivery of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual orexin receptor antagonist (DORA).[1] It exhibits high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors, with Kᵢ values of 3 nM and 0.2 nM, respectively. By blocking the binding of the neuropeptides orexin-A and orexin-B to these receptors, this compound inhibits the orexinergic signaling pathway, which is involved in regulating arousal, wakefulness, and appetite. The compound is brain-penetrant, allowing it to be effective in in vivo models.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in neuroscience research to study the roles of the orexin system in various physiological processes. Common applications include investigating sleep-wake cycles, feeding behavior, addiction, and anxiety. For instance, it has been shown to inhibit locomotion and block increases in feeding behavior mediated by orexin-A in vivo.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in organic solvents such as DMSO and ethanol up to 100 mM. For in vitro experiments, a stock solution in DMSO is typically prepared. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Refer to the detailed protocols below for preparing solutions for both in vitro and in vivo applications.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage of a few days to weeks, 0-4°C is acceptable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility in the aqueous culture medium. | Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (typically ≤ 0.1%) while still maintaining the solubility of this compound. Prepare intermediate dilutions in a suitable vehicle if necessary. Gentle warming or sonication of the stock solution before dilution may help. |
| Inconsistent or no effect observed in in vitro experiments. | 1. Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the orexin receptors in your specific cell line or assay. 2. Cell line viability: The cell line may not express sufficient levels of OX1 or OX2 receptors, or the receptors may not be functional. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response curve to determine the optimal concentration for your experiment. A concentration of 10 µM has been shown to be effective in inhibiting orexin-A induced Ca²⁺ responses. 2. Verify the expression and functionality of orexin receptors in your cell line using techniques such as qPCR, Western blot, or a functional assay with a known orexin agonist. 3. Prepare fresh stock solutions from powder and store them appropriately in aliquots. |
| Variability in in vivo experimental results. | 1. Inconsistent formulation: The vehicle used for in vivo administration may not be properly prepared, leading to inconsistent solubility and bioavailability of this compound. 2. Route of administration: The chosen route of administration may not be optimal for achieving the desired exposure in the target tissue. 3. Animal-to-animal variability: Biological differences between animals can lead to variations in drug metabolism and response. | 1. Follow the recommended in vivo formulation protocols carefully. Ensure all components of the vehicle are thoroughly mixed and that this compound is completely dissolved. Prepare the formulation fresh before each experiment. 2. Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound. 3. Increase the number of animals per group to improve statistical power and account for individual variability. |
| Unexpected off-target effects. | Although this compound is a selective orexin receptor antagonist, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by your dose-response studies. Include appropriate controls in your experiments, such as a vehicle-only group and potentially a negative control compound with a similar chemical structure but no activity at orexin receptors. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 470.59 g/mol | |
| Formula | C₂₇H₂₆N₄O₂S | |
| Purity | ≥98% (HPLC) | |
| Kᵢ (OX1 Receptor) | 3 nM | |
| Kᵢ (OX2 Receptor) | 0.2 nM | |
| Solubility in DMSO | ≥ 100 mg/mL (212.50 mM) | |
| Solubility in Ethanol | 100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes
Procedure:
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Bring the this compound powder and DMSO to room temperature.
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Aseptically weigh the desired amount of this compound powder.
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Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.71 mg of this compound (MW: 470.59) in 1 mL of DMSO.
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Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Calcium Imaging Assay to Measure Orexin Receptor Antagonism
Materials:
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CHO cells stably expressing human OX1 or OX2 receptors (CHO-hOX1/hOX2)
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Cell culture medium (e.g., DMEM/F12)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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This compound stock solution (10 mM in DMSO)
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Orexin-A (agonist)
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96-well black-walled, clear-bottom plates
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
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Cell Culture:
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Culture CHO-hOX1/hOX2 cells in your preferred growth medium supplemented with FBS and antibiotics.
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Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Dye Loading:
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Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
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Remove the culture medium from the cells and wash once with HBSS.
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Add the dye-loading solution to each well and incubate for 1 hour at 37°C in the dark.
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Compound Incubation:
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Wash the cells twice with HBSS to remove excess dye.
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Prepare serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Add the diluted this compound or vehicle (DMSO in HBSS) to the respective wells and incubate for 15-30 minutes at room temperature.
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Calcium Measurement:
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Place the plate in a fluorescence plate reader.
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Set the instrument to record fluorescence intensity over time (kinetic read).
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Establish a baseline fluorescence reading for each well.
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Add a pre-determined concentration of Orexin-A to stimulate the cells and immediately begin recording the change in fluorescence.
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Data Analysis:
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Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the response to the vehicle control.
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Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Intraperitoneal Injection)
Materials:
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This compound powder
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DMSO
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PEG300
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Tween-80
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Saline (0.9% NaCl)
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Sterile tubes
Procedure:
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Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
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For the final formulation, the recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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To prepare 1 mL of the final formulation containing a specific dose of this compound, follow these steps (example for a 2.5 mg/mL final concentration):
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In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is clear.
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Add 450 µL of Saline and vortex to obtain a homogenous solution.
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The final solution will have a this compound concentration of 2.5 mg/mL. Adjust the initial stock concentration or volumes to achieve your desired final dosage.
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It is recommended to prepare this formulation fresh on the day of the experiment. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
Mandatory Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro calcium imaging assay.
Caption: Troubleshooting flowchart for in vitro experiments with this compound.
References
Technical Support Center: Minimizing Variability in TCS 1102 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the dual orexin receptor antagonist, TCS 1102.
Troubleshooting Guides
Issue: High variability in behavioral outcomes (e.g., locomotion, sleep parameters) between animals in the same treatment group.
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Question: We are observing significant inter-animal variability in our behavioral assays after administering this compound. What are the potential causes and how can we troubleshoot this?
Answer: High variability in behavioral outcomes is a common challenge in neuroscience research. Several factors related to the compound, experimental protocol, and animal-specific variables can contribute to this. Here is a step-by-step guide to troubleshoot this issue:
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Review Dosing Procedure and Formulation:
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Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For oral gavage, verify that the technique is uniform across all technicians and that the dose is delivered to the stomach without causing undue stress or injury.[1] Consider alternative, less stressful dosing methods if possible, such as voluntary oral administration in a palatable vehicle.
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Formulation Issues: this compound is soluble in DMSO and ethanol.[2][3] Ensure the formulation is homogenous and stable. If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
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Examine Environmental Factors:
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Acclimation: Confirm that all animals have had an adequate acclimation period to the housing facility and testing rooms. This helps to reduce stress- and novelty-induced behavioral changes.
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Environmental Consistency: Maintain a stable environment with consistent temperature, humidity, and light-dark cycles.[4] Avoid loud noises and other stressors in the animal facility.
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Standardize Animal Handling:
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Gentle Handling: Implement consistent and gentle handling techniques for all animals.[4] The sex of the experimenter can also influence rodent behavior, so consistency in who handles the animals is important.
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Habituation: Habituate the animals to the experimental apparatus and procedures before the actual study to reduce anxiety and exploratory behavior that can mask the effects of this compound.
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Refine Experimental Design:
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Randomization and Blinding: Ensure that animals are randomly assigned to treatment groups and that experimenters are blinded to the treatment conditions to minimize bias.
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Counterbalancing: If multiple behavioral tests are performed, counterbalance the order of the tests to account for potential carry-over effects.
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Issue: Inconsistent pharmacokinetic (PK) profiles of this compound across a cohort.
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Question: We are observing a wide range of plasma concentrations of this compound in animals that received the same dose. What could be causing this variability?
Answer: Variability in pharmacokinetic profiles can obscure the true dose-response relationship of a compound. Here’s how to address this:
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Standardize Dosing and Sampling:
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Fasting: Implement a consistent fasting period before dosing, as food can affect drug absorption and gastric emptying.
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Blood Sampling: Adhere to a strict and consistent blood sampling schedule for all animals. The timing of sample collection is critical for accurately capturing the PK profile.
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Evaluate Animal Health:
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Health Status: Ensure all animals are healthy and free from underlying diseases that could affect drug metabolism and clearance. Source animals from a reputable vendor.
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Gut Microbiome: Be aware that the gut microbiome can influence drug metabolism. Avoid unnecessary use of antibiotics that could alter the microbiome.
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Consider Genetic Variability:
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Animal Strain: Use a well-characterized inbred strain of animals to minimize genetic differences in drug-metabolizing enzymes.
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Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of action of this compound?
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A1: this compound is a potent dual orexin receptor antagonist. It blocks the binding of the neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of wakefulness and arousal. By antagonizing these receptors, this compound is expected to suppress wakefulness and promote sleep.
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Q2: What are the known binding affinities of this compound?
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A2: this compound has high affinity for both orexin receptors, with reported Ki values of 3 nM for OX1 and 0.2 nM for OX2.
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Q3: Are there any known side effects of orexin receptor antagonists that could contribute to experimental variability?
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A3: Yes, dual orexin receptor antagonists have been reported to cause side effects in clinical trials that could manifest as variability in animal studies. These include somnolence (daytime sleepiness), fatigue, and abnormal dreams. In animal models, these effects could translate to changes in baseline activity levels, altered sleep-wake architecture, and potentially paradoxical responses at different doses. It is important to carefully observe the animals for any signs of excessive sedation or other behavioral changes.
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Q4: What is the best way to formulate this compound for in vivo studies?
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A4: this compound is soluble in DMSO and ethanol. For intraperitoneal (i.p.) or oral (p.o.) administration, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as saline or corn oil. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity. The formulation should be prepared fresh daily and kept well-mixed if it is a suspension.
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Q5: How can we determine the optimal dose range for our this compound study?
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A5: A dose-response study is recommended to determine the optimal dose range for your specific animal model and behavioral endpoint. Based on publically available data for other dual orexin receptor antagonists, a range of doses could be explored. For example, in a study with rats, TCS-1102 was administered at 10 and 20 mg/kg via intraperitoneal injection to decrease fear and anxiety.
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Data Presentation
Table 1: Representative Dose-Response Data for a Dual Orexin Receptor Antagonist on Sleep Parameters
| Dose (mg/kg) | Latency to Sleep Onset (min) | Total Sleep Time (min) | Wake After Sleep Onset (min) |
| Vehicle | 35.2 ± 5.1 | 180.5 ± 15.3 | 45.8 ± 6.2 |
| 3 | 28.1 ± 4.5 | 210.2 ± 12.8 | 35.1 ± 5.5 |
| 10 | 15.5 ± 3.2 | 285.7 ± 10.1 | 18.9 ± 3.8 |
| 30 | 12.8 ± 2.9 | 310.4 ± 9.5 | 15.2 ± 3.1 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on typical results for this class of compounds.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (ng*h/mL) | 4200 |
| t1/2 (h) | 4.5 |
These are representative values and may vary depending on the dose, route of administration, and animal strain.
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Handle the mice for several days leading up to the study to reduce stress associated with handling.
-
Fast the mice for 4 hours before dosing, with free access to water.
-
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve this compound in a minimal amount of DMSO.
-
Bring the solution to the final volume with a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the target concentration. Ensure the final DMSO concentration is below 10%.
-
Vortex the formulation thoroughly before each use.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the gavage needle gently into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a few minutes after dosing to ensure there are no adverse reactions.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Dual Orexin Receptor Antagonists: TCS 1102 and Almorexant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable dual orexin receptor antagonists, TCS 1102 and almorexant. The information presented is curated for a scientific audience to facilitate research and development in the field of sleep-wake modulation and related neurological pathways.
Introduction
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness. Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. Both this compound and almorexant are dual antagonists, targeting both OX1 and OX2 receptors, but they exhibit distinct pharmacological profiles and have been investigated in different stages of drug development.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and almorexant, compiled from various preclinical and clinical studies.
| Parameter | This compound | Almorexant |
| Receptor Binding Affinity | ||
| OX1 Receptor (Ki/Kd) | 3 nM (Ki)[1][2][3][4] | 1.3 nM (Kd)[5], 4.7 nM (Ki, human) |
| OX2 Receptor (Ki/Kd) | 0.2 nM (Ki) | 0.17 nM (Kd), 0.9 nM (Ki, human) |
| In Vivo Efficacy (Rodent Models) | ||
| Sleep Promotion | Promotes sleep | Dose-dependently increases NREM and REM sleep |
| Locomotion | Inhibits orexin-B-mediated locomotion | Attenuates orexin-A-induced locomotion |
| Fear and Anxiety | Decreases fear and anxiety in rats after footshock | Does not alter basal anxiety levels in mice |
| Clinical Development | ||
| Phase of Development | Preclinical | Development discontinued in Phase III |
| Investigated Indication | Not clinically investigated | Primary Insomnia |
| Pharmacokinetics | ||
| Bioavailability | Moderate in rats | Orally active |
| Blood-Brain Barrier Penetration | Excellent in rats | Penetrates the blood-brain barrier |
| Elimination Half-life | Not reported | 13-19 hours |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the orexin signaling pathway and a general experimental workflow for evaluating dual orexin receptor antagonists.
Orexin Signaling Pathway
General Experimental Workflow for Orexin Antagonist Evaluation
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited in the comparison of this compound and almorexant.
Orexin Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for orexin receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand: [¹²⁵I]-Orexin-A.
-
Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.
-
Test compounds (this compound or almorexant) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled orexin receptor antagonist.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]-Orexin-A, and varying concentrations of the test compound or control in the assay buffer.
-
Incubate the plate for 1 hour at 25°C to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (General Protocol)
This functional assay measures the antagonist's ability to block orexin-A-induced activation of the Gq signaling pathway.
Materials:
-
CHO or HEK293 cells co-expressing human OX1R or OX2R.
-
Cell culture medium.
-
Stimulation buffer.
-
Orexin-A.
-
Test compounds (this compound or almorexant).
-
IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells and pre-incubate with varying concentrations of the test compound (antagonist) in stimulation buffer for a specified time.
-
Add a fixed concentration of Orexin-A (agonist) to stimulate the receptors and incubate for 1 hour at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
Generate dose-response curves to determine the IC₅₀ of the antagonist in inhibiting the orexin-A-induced IP accumulation.
In Vivo Sleep Studies in Rodents (General Protocol)
This protocol outlines the methodology to assess the effects of an orexin antagonist on sleep-wake architecture in rats or mice.
Materials:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Surgical instruments for implantation of EEG and EMG electrodes.
-
EEG/EMG recording system.
-
Test compound (this compound or almorexant) and vehicle.
-
Sleep scoring software.
Procedure:
-
Surgically implant EEG and EMG electrodes in the animals under anesthesia and allow for a recovery period.
-
Acclimate the animals to the recording chambers and tethering system.
-
Administer the test compound or vehicle at a specific time point (e.g., at the beginning of the dark/active phase).
-
Record continuous EEG and EMG data for a defined period (e.g., 6-24 hours).
-
Score the recordings into wakefulness, NREM sleep, and REM sleep epochs using validated sleep scoring software.
-
Analyze sleep parameters such as latency to NREM and REM sleep, total time spent in each state, and bout number and duration for each state.
-
Compare the sleep parameters between the drug-treated and vehicle-treated groups using appropriate statistical methods.
Almorexant Clinical Trial for Primary Insomnia (Summary of a Representative Protocol)
This summarizes a typical clinical trial design for evaluating the efficacy and safety of almorexant in patients with primary insomnia.
Study Design:
-
A randomized, double-blind, placebo-controlled, multi-center study.
-
An active-reference arm (e.g., zolpidem) may be included.
Patient Population:
-
Adults (e.g., 18-64 years) or elderly (e.g., ≥65 years) diagnosed with chronic primary insomnia according to established diagnostic criteria.
Treatment:
-
Patients are randomized to receive oral doses of almorexant (e.g., 25, 50, 100, 200 mg), placebo, or an active comparator for a specified duration (e.g., 16 days).
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO), measured by polysomnography (PSG).
-
Secondary Endpoints:
-
Latency to Persistent Sleep (LPS) measured by PSG.
-
Total Sleep Time (TST) measured by PSG.
-
Subjective sleep parameters recorded in a patient diary (e.g., subjective WASO, subjective TST).
-
Assessment of next-day performance and residual effects.
-
Safety Assessments:
-
Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and ECGs.
Conclusion
This compound and almorexant are both potent dual orexin receptor antagonists. This compound has primarily been utilized as a research tool in preclinical studies, demonstrating high potency, particularly at the OX2 receptor, and efficacy in animal models of locomotion and anxiety. In contrast, almorexant progressed to late-stage clinical trials for insomnia, providing significant clinical data on its sleep-promoting effects in humans. Although its development was halted, the research on almorexant has been instrumental in validating the therapeutic potential of targeting the orexin system for sleep disorders. This comparative guide serves as a valuable resource for researchers aiming to further explore the pharmacology of orexin receptor antagonists and develop novel therapeutics.
References
- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Dual Orexin Receptor Antagonist, Almorexant, in Elderly Patients With " by Thomas Roth, Jed Black et al. [scholarlycommons.henryford.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Orexin-A Induces Anxiety-like Behavior through Interactions with Glutamatergic Receptors in the Bed Nucleus of the Stria Terminalis of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of the Binding Kinetics of TCS 1102 and Other Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of TCS 1102 with other prominent orexin receptor antagonists, namely Suvorexant, Almorexant, and Lemborexant. The data presented herein is intended to offer an objective overview to inform research and development in the field of sleep disorders and other neurological conditions modulated by the orexin system.
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is a key regulator of wakefulness, arousal, and appetite. Antagonists of these receptors have emerged as a significant therapeutic class for the treatment of insomnia. The efficacy and potential side-effect profile of these antagonists are intrinsically linked to their binding kinetics—the rates at which they associate with and dissociate from their target receptors. Understanding these kinetic parameters is crucial for predicting their pharmacological activity and duration of action.
Comparative Binding Kinetics
| Compound | Target Receptor(s) | K_i / K_D (nM) | Association Rate (k_on) (M⁻¹min⁻¹) | Dissociation Rate (k_off) (min⁻¹) | Reference |
| This compound | OX1 / OX2 | 3 nM (OX1), 0.2 nM (OX2) | Not Available | Not Available | [1][2] |
| TCS-OX2-29 | OX2 | - | - | 0.22 | [3][4] |
| Suvorexant | OX1 / OX2 | 0.55 nM (OX1), 0.35 nM (OX2) | Slower than EMPA/TCS-OX2-29 | Slower than EMPA/TCS-OX2-29 | |
| Almorexant | OX1 / OX2 | 1.3 nM (OX1), 0.17 nM (OX2) | Fast | 0.005 (OX2) | |
| Lemborexant | OX1 / OX2 | - | Quicker than Suvorexant | Quicker than Suvorexant |
Note: TCS-OX2-29 is a related compound, and its k_off value is provided for context, as specific kinetic rate constants for this compound are not publicly available.
Orexin Signaling Pathway
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs). Upon binding of orexin peptides, these receptors primarily couple to Gq and/or Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to the activation of various downstream signaling cascades that promote neuronal excitation and wakefulness.
Experimental Protocols
The determination of binding kinetics for orexin receptor antagonists typically involves radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with the receptor in the presence and absence of a competing unlabeled antagonist.
Generalized Workflow for Binding Kinetics Assay
The following diagram illustrates a typical workflow for a competition radioligand binding assay used to determine the binding affinity (K_i) of a test compound.
References
- 1. This compound | Orexin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation of TCS 1102's Selectivity for Orexin Receptors: A Comparative Guide
This guide provides a detailed comparison of TCS 1102's performance against other orexin receptor antagonists, supported by experimental data and methodologies. The focus is to offer an objective validation of its selectivity for the orexin 1 (OX₁R) and orexin 2 (OX₂R) receptors for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent, dual orexin receptor antagonist.[1][2] It is recognized for its high affinity for both orexin receptors, with a notable preference for the OX₂ receptor. Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo studies investigating the orexin system's role in various physiological processes, including sleep, wakefulness, and motivation.[1]
Comparative Binding Affinity
The selectivity of an antagonist is quantitatively defined by its binding affinity (Ki) for its target receptors. The lower the Ki value, the higher the affinity of the compound for the receptor. This compound demonstrates a 15-fold higher selectivity for the OX₂ receptor compared to the OX₁ receptor.
| Compound | Type | OX₁R Ki (nM) | OX₂R Ki (nM) | Selectivity (OX₁/OX₂) |
| This compound | Dual Antagonist | 3 | 0.2 | 15-fold for OX₂R |
| Suvorexant | Dual Antagonist | ~1.3 | ~1.3 | ~1 |
| Almorexant | Dual Antagonist | ~10 | ~10 | ~1 |
| SB-334867 | OX₁ Selective | 20-40 | >1000 | >25-fold for OX₁R |
| SB-408124 | OX₁ Selective | ~25 | >1000 | >40-fold for OX₁R |
| EMPA | OX₂ Selective | >1000 | ~1.3* | >700-fold for OX₂R |
Note: pKi values from reference were converted to approximate Ki values for comparison.
Experimental Protocols
The binding affinities presented above are typically determined through competitive radioligand binding assays and validated with functional cell-based assays.
Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a test compound to a receptor.
-
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the orexin receptor.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human OX₁R or OX₂R (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity orexin receptor ligand labeled with a radioactive isotope, such as [¹²⁵I]Orexin-A or [³H]-EMPA.
-
Test compound (unlabeled antagonist).
-
Assay Buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
-
Procedure:
-
Cell membranes expressing either OX₁R or OX₂R are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound or alternatives) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay (FLIPR)
This assay measures the functional consequence of receptor antagonism. Orexin receptors are Gq-coupled GPCRs, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Objective: To determine the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
-
Materials:
-
CHO-K1 cells stably expressing human OX₁R or OX₂R.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).
-
Orexin-A (as the agonist).
-
Test compound (antagonist).
-
A fluorescence imaging plate reader (FLIPR).
-
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The cells are loaded with the calcium-sensitive dye.
-
The plate is placed in the FLIPR instrument.
-
The test compound (antagonist) is added to the wells and incubated for a short period (e.g., 5 minutes).
-
Orexin-A (agonist) is then added to stimulate the receptors.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.
-
-
Data Analysis: The ability of the antagonist to inhibit the Orexin-A-induced fluorescence signal is quantified to determine its potency (IC₅₀).
Orexin Signaling Pathway and Antagonism
Orexin neuropeptides (Orexin-A and Orexin-B) are the endogenous ligands for OX₁R and OX₂R. Binding of these peptides initiates a G-protein-mediated signaling cascade. Dual antagonists like this compound competitively bind to these receptors, preventing the endogenous ligands from activating the downstream cellular responses that promote wakefulness.
References
A Comparative Guide to TCS 1102 and First-Generation Orexin Antagonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin system and its role in regulating sleep-wake states has paved the way for a new class of insomnia treatments: orexin receptor antagonists. While first-generation dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant have reached the market, and almorexant underwent extensive clinical investigation before its discontinuation, the research compound TCS 1102 offers distinct advantages for preclinical studies. This guide provides an objective comparison of this compound with these first-generation antagonists, supported by available experimental data.
Superior Receptor Binding Affinity and Selectivity
A key advantage of this compound lies in its potent and selective antagonism of both orexin 1 (OX1) and orexin 2 (OX2) receptors. Experimental data from radioligand binding assays demonstrate that this compound exhibits high affinity for both receptor subtypes.
Table 1: Comparison of Orexin Receptor Binding Affinities
| Compound | OX1 Receptor Ki (nM) | OX2 Receptor Ki (nM) | Reference |
| This compound | 3 | 0.2 | [1][2] |
| Suvorexant | 0.55 | 0.35 | [3] |
| Lemborexant | 6.1 (IC50) | 2.6 (IC50) | [1][2] |
| Almorexant | 1.3 | 0.17 |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate higher affinity. Data for lemborexant are presented as IC50.
As shown in Table 1, this compound displays a particularly high affinity for the OX2 receptor, which is believed to be the primary mediator of sleep promotion. This potent and dual antagonism makes this compound a valuable tool for investigating the therapeutic potential and underlying mechanisms of orexin receptor blockade.
Preclinical Pharmacokinetic and In Vivo Efficacy Profile
While direct comparative human pharmacokinetic data for the research compound this compound is unavailable, preclinical studies highlight its favorable characteristics for in vivo research. This compound has been shown to be brain-penetrant, a crucial attribute for a centrally acting agent. In contrast, first-generation antagonists have well-characterized pharmacokinetic profiles in humans.
Table 2: Pharmacokinetic Properties of First-Generation Orexin Antagonists (Human Data)
| Parameter | Suvorexant | Lemborexant | Reference |
| Time to Max. Concentration (Tmax) | ~2 hours | ~1-3 hours | |
| Elimination Half-Life (t1/2) | ~12 hours | 17-19 hours | |
| Bioavailability | ~82% | Not specified |
Preclinical in vivo studies have demonstrated the efficacy of this compound. For instance, co-administration of this compound with a cannabinoid receptor agonist in mice potentiated catalepsy, indicating a significant central effect. First-generation DORAs have demonstrated efficacy in promoting sleep in both animal models and human clinical trials. Almorexant, for example, was shown to increase both NREM and REM sleep in mice. However, its development was halted due to safety concerns, specifically liver enzyme elevations. Suvorexant and lemborexant have since been approved for the treatment of insomnia.
Orexin Signaling and Antagonist Mechanism
The orexin system plays a critical role in maintaining wakefulness. The neuropeptides orexin-A and orexin-B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G protein-coupled receptors. This binding initiates a signaling cascade that promotes arousal. Dual orexin receptor antagonists like this compound and the first-generation compounds competitively block the binding of orexin peptides to both OX1 and OX2 receptors, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.
Orexin Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for the orexin receptors.
Detailed Steps:
-
Membrane Preparation: Cell membranes from cell lines engineered to express high levels of either human OX1 or OX2 receptors are isolated.
-
Competitive Binding: These membranes are incubated with a known concentration of a radiolabeled orexin peptide (the "ligand") and varying concentrations of the test compound (the "competitor").
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membranes with bound radioligand are separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
In Vivo Rodent Sleep Study
This type of study assesses the effect of a compound on sleep architecture in a living animal model.
Detailed Steps:
-
Surgical Implantation: Rodents (mice or rats) are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
-
Acclimation: The animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording equipment.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours) to establish a control.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered at a specific time, often at the beginning of the animal's normal active period (the dark phase for nocturnal rodents).
-
Post-Dosing Recording: EEG and EMG data are continuously recorded for a defined period following drug administration.
-
Sleep Scoring: The recorded data is scored to classify different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep).
-
Data Analysis: Various sleep parameters are quantified and compared between the drug-treated and vehicle-treated groups. These parameters include total sleep time, sleep latency (time to fall asleep), wake after sleep onset (WASO), and the duration and number of bouts of each sleep stage.
Conclusion
This compound presents a compelling profile as a research tool for the study of the orexin system. Its high potency, particularly at the OX2 receptor, makes it an excellent candidate for preclinical investigations into the therapeutic effects of dual orexin receptor antagonism. While first-generation DORAs have paved the way for a new era in insomnia treatment, this compound offers researchers a refined instrument to further unravel the complexities of orexin-mediated regulation of sleep and wakefulness and to explore novel therapeutic applications. The discontinuation of almorexant due to safety concerns underscores the importance of continued research and development in this area, for which compounds like this compound are invaluable.
References
Comparative Efficacy of TCS 1102 and Other Sleep-Promoting Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dual orexin receptor antagonist TCS 1102 against other prominent sleep-promoting agents. While preclinical and clinical data on the direct sleep-modulating effects of this compound are not extensively available in peer-reviewed literature, this guide offers a comprehensive comparison based on its known pharmacological profile and the established efficacy of other drugs targeting similar and different pathways.
Introduction to this compound and Comparative Agents
This compound is a potent dual orexin receptor antagonist (DORA) with high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin neuropeptides, DORAs promote sleep. This guide compares this compound with other well-characterized sleep-promoting agents:
-
Suvorexant, Lemborexant, and Almorexant: These are also dual orexin receptor antagonists that have been extensively studied and, in the case of suvorexant and lemborexant, have received clinical approval for the treatment of insomnia.
-
Zolpidem: A non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.
Comparative Efficacy Data
While specific data on this compound's effect on sleep architecture is not available, the following tables summarize the preclinical and clinical efficacy of suvorexant, lemborexant, almorexant, and zolpidem. This information provides a benchmark for the expected effects of a potent dual orexin receptor antagonist.
Preclinical Efficacy Data in Rodents
| Agent | Species | Dose | Effect on Sleep Latency | Effect on Total Sleep Time | Effect on NREM Sleep | Effect on REM Sleep | Citation(s) |
| Suvorexant | Rat | 10, 30, 100 mg/kg | ↓ (Reduced by 24-41%) | ↑ | ↑ | ↑ | [1] |
| Lemborexant | Mouse | 3, 10, 30 mg/kg | ↓ | ↑ | ↑ | ↑ | [2][3] |
| Almorexant | Mouse | 100 mg/kg | ↓ | ↑ | ↑ | ↑ | [3] |
| Zolpidem | Mouse | 30, 100 mg/kg | Not specified | No significant increase | ↑ | ↓ | [4] |
N/A: Data not available in the cited sources.
Clinical Efficacy Data in Humans with Insomnia
| Agent | Dose | Effect on Latency to Persistent Sleep (LPS) | Effect on Wake After Sleep Onset (WASO) | Effect on Total Sleep Time (TST) | Effect on REM Sleep | Citation(s) |
| Suvorexant | 20/15 mg, 40/30 mg | ↓ | ↓ | ↑ | ↑ (percentage of TST) | |
| Lemborexant | 5, 10 mg | ↓ | ↓ | ↑ | ↑ (and ↓ REM latency) | |
| Almorexant | 400 mg | ↓ (by 18 min) | ↓ (by 54 min) | ↑ (Sleep Efficiency by 14.4%) | ↓ REM latency | |
| Zolpidem | 10 mg | ↓ | ↓ | ↑ | No effect |
N/A: Data not available in the cited sources.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathway of Dual Orexin Receptor Antagonists
Signaling Pathway of GABA-A Receptor Modulators
Experimental Workflow for Preclinical Sleep Studies
Detailed Experimental Protocols
Preclinical Evaluation of Sleep-Promoting Agents in Rodents
A representative protocol for evaluating the effects of a novel compound on sleep architecture in rats is as follows:
1. Animal Subjects and Housing:
-
Adult male Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. Surgical Implantation of Electrodes:
-
Rats are anesthetized, and stainless-steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording. Electromyogram (EMG) electrodes are inserted into the nuchal muscles to monitor muscle tone.
3. Recovery and Habituation:
-
A recovery period of at least one week is allowed post-surgery. Following recovery, animals are habituated to the recording chambers and tethered recording cables for several days.
4. Baseline and Drug Administration:
-
Baseline sleep-wake patterns are recorded for at least 24 hours before drug administration.
-
On the test day, animals are administered the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., suvorexant, zolpidem) via oral gavage or intraperitoneal injection at the beginning of the light (inactive) phase.
5. Data Acquisition and Analysis:
-
EEG and EMG signals are continuously recorded for a set period (e.g., 6-24 hours) post-dosing.
-
The recorded data is manually or automatically scored in epochs (e.g., 10 seconds) into three vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Key sleep parameters are quantified, including:
-
Sleep Latency: Time from drug administration to the first consolidated episode of NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after the initial sleep onset.
-
Sleep Architecture: Duration and percentage of time spent in NREM and REM sleep, and the number and duration of sleep/wake bouts.
-
-
Statistical analyses are performed to compare the effects of the test compound to the vehicle and positive control groups.
Clinical Evaluation of Sleep-Promoting Agents in Humans with Insomnia
A typical polysomnography (PSG) based clinical trial protocol for insomnia involves:
1. Participant Screening:
-
Participants are screened based on inclusion/exclusion criteria, which often include a clinical diagnosis of insomnia according to established criteria (e.g., DSM-5), and subjective reports of sleep difficulties. A screening PSG may be performed to rule out other sleep disorders like sleep apnea.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover or parallel-group design is commonly used.
3. Polysomnography (PSG) Recordings:
-
Participants undergo overnight PSG recordings in a sleep laboratory on multiple occasions (e.g., baseline, and after single or multiple doses of the study drug or placebo).
-
PSG montage includes EEG, electrooculogram (EOG), EMG, electrocardiogram (ECG), respiratory effort, airflow, and oxygen saturation.
4. Efficacy Endpoints:
-
Primary Endpoints: Often include objective measures from PSG such as Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).
-
Secondary Endpoints: May include Total Sleep Time (TST), Sleep Efficiency (SE), and changes in the duration and percentage of different sleep stages (N1, N2, N3/SWS, REM). Subjective measures from sleep diaries are also collected.
5. Data Analysis:
-
Statistical comparisons of the changes in sleep parameters from baseline between the drug and placebo groups are performed to determine the efficacy of the investigational agent.
Conclusion
This compound, as a potent dual orexin receptor antagonist, holds theoretical promise as a sleep-promoting agent. Based on the extensive data from other DORAs like suvorexant and lemborexant, it is plausible that this compound would reduce sleep latency and increase total sleep time by promoting both NREM and REM sleep. However, the absence of direct, publicly available preclinical or clinical data on the sleep-modulating effects of this compound is a significant knowledge gap. Further research is necessary to empirically determine its efficacy and safety profile for the potential treatment of insomnia. This guide provides a framework for how such an evaluation could be structured and what comparative benchmarks would be relevant.
References
- 1. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Sleep and Wakefulness: 2012 Update - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TCS 1102 Effects in Rodent Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of TCS 1102, a potent dual orexin receptor antagonist, across different animal models. The information is compiled from available preclinical data to facilitate further research and development of orexin-based therapeutics.
This compound is a high-affinity antagonist for both orexin 1 (OX1) and orexin 2 (OX2) receptors, with a significantly higher potency for the OX2 receptor.[1][2][3][4] Its ability to penetrate the blood-brain barrier and its moderate bioavailability in rats have made it a valuable tool for investigating the role of the orexin system in various physiological and behavioral processes. This guide summarizes the current understanding of its effects on locomotion, anxiety, and feeding behavior in rats and mice, based on published experimental data.
Quantitative Data Summary
The following tables provide a structured overview of the experimental data on this compound's effects in different animal models.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Source |
| Orexin 1 (OX1) | 3 | |
| Orexin 2 (OX2) | 0.2 |
Table 2: Effects of this compound on Locomotion in Animal Models
| Animal Model | Doses (mg/kg, i.p.) | Effect | Source |
| Rat | 15, 50, 100 | Dose-dependent inhibition of locomotion. | |
| Mouse | No data available | - |
Table 3: Anxiolytic Effects of this compound in Animal Models
| Animal Model | Doses (mg/kg, i.p.) | Behavioral Test | Effect | Source |
| Rat | 10, 20 | Footshock-induced fear | Decreased fear and anxiety. | |
| Rat | 10 | Elevated T-maze | Anxiolytic effects in high responders. | |
| Mouse | No data available | - | - |
Table 4: Effects of this compound on Feeding Behavior in Animal Models
| Animal Model | Doses (i.c.v.) | Experimental Condition | Effect | Source |
| Rat | 30 µg | Orexin-A-induced food self-administration | Abolished the increase in food self-administration. | |
| Mouse | No data available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and general practices in behavioral neuroscience.
Locomotor Activity Test (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open field arena equipped with automated activity monitoring systems.
-
Procedure:
-
Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (15, 50, or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Place the rat in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, ambulatory counts) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters using statistical methods such as ANOVA to compare dose groups with the vehicle control.
Elevated Plus Maze (Rodents) - General Protocol
-
Animals: Rats or mice.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle at the desired dose and route.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Orexin-A-Induced Feeding Study (Rat)
-
Animals: Male Wistar rats.
-
Procedure:
-
Surgically implant cannulas for intracerebroventricular (i.c.v.) injections.
-
Habituate rats to the operant chambers where they can self-administer food pellets.
-
On the test day, administer this compound (30 µg) or vehicle via i.c.v. injection.
-
Subsequently, administer orexin-A to stimulate feeding.
-
Measure the number of food pellets self-administered over a set period.
-
-
Data Analysis: Compare the food intake between the this compound-treated group and the vehicle group using appropriate statistical tests.
Visualizations
Orexin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of orexin-A or orexin-B to their receptors, OX1R and OX2R. This compound acts as an antagonist at these receptors, blocking the downstream effects.
Caption: Orexin Receptor Signaling Pathway.
General Experimental Workflow for Behavioral Studies
This diagram outlines the typical workflow for conducting in vivo behavioral experiments with this compound.
Caption: Experimental Workflow.
Discussion and Future Directions
The available data strongly indicate that this compound is a potent dual orexin receptor antagonist with clear effects on locomotion, anxiety, and feeding in rats. The dose-dependent nature of these effects has been established in several paradigms. However, a significant gap exists in the literature regarding the effects of this compound in mice. To establish a more comprehensive cross-species understanding, future research should focus on:
-
Conducting dose-response studies in mice: Evaluating the effects of this compound on locomotion, anxiety-like behavior, and feeding in mice is crucial for direct comparison with rat data.
-
Comparative pharmacokinetic studies: Detailed pharmacokinetic profiling of this compound in both rats and mice would help in interpreting behavioral differences and in selecting appropriate doses for future studies.
-
Head-to-head comparative studies: Designing experiments that directly compare the effects of this compound in rats and mice under identical experimental conditions would provide the most robust cross-validation of its effects.
By addressing these research gaps, the scientific community can gain a more complete understanding of the role of the orexin system across different species and better predict the potential therapeutic applications of orexin receptor antagonists in humans.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of TCS 1102
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for TCS 1102, a potent dual orexin receptor antagonist. Adherence to these protocols is essential for personnel safety and environmental protection.
While this compound is not classified as a hazardous substance according to EC Directives, its chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is imperative to handle and dispose of this compound with caution, treating it as a chemical waste stream.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and preparation of this compound for disposal.
| Parameter | Value | Source |
| Solubility in DMSO | Soluble to 100 mM | R&D Systems |
| Solubility in Ethanol | Soluble to 100 mM | R&D Systems |
| Recommended Storage | Store at room temperature | Tocris Bioscience |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires segregation into solid and liquid waste streams. Under no circumstances should this compound or its solutions be disposed of down the drain. [1]
-
Waste Collection: Place all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into a designated and clearly labeled solid chemical waste container.[2]
-
Container Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound") and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Institutional Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office.
-
Waste Segregation: Solutions of this compound in organic solvents such as DMSO or ethanol should be disposed of with other organic solvent waste.[3] Do not mix with aqueous or halogenated waste streams unless permitted by your institution's EHS guidelines.
-
Waste Container: Use a designated, leak-proof, and properly vented container for non-halogenated solvent waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all solvent constituents (e.g., "DMSO, Ethanol"), and the solute ("this compound").
-
Storage and Disposal: Store the container in a well-ventilated area, away from heat or ignition sources, and arrange for pickup by your institution's EHS office.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined above are based on established best practices for the disposal of non-hazardous solid and liquid chemical waste in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TCS 1102
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TCS 1102, a potent dual orexin receptor antagonist. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a chemical compound intended for laboratory research use only.[1] While the toxicological properties have not been exhaustively investigated, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) and engineering controls.
1. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Minimizes inhalation of dust or aerosols. |
2. Engineering Controls:
| Control Measure | Specification | Rationale |
| Ventilation | Work in a chemical fume hood | Provides effective containment of powders and vapors, preventing inhalation. |
| Eye Wash Station | Readily accessible | For immediate flushing in case of eye contact. |
| Safety Shower | Readily accessible | For immediate decontamination in case of extensive skin contact. |
3. Handling Procedures:
-
Avoid creating dust. Handle the solid compound with care.
-
Do not breathe dust, vapors, mist, or gas.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling and preparing this compound for experimental use.
Caption: Step-by-step workflow for the safe handling of this compound.
Physicochemical and Solubility Data
This compound is a potent, dual orexin receptor antagonist with Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively.[1][2][3][4] It is known to be brain penetrant.
| Property | Value |
| Molecular Weight | 470.59 g/mol |
| Formula | C₂₇H₂₆N₄O₂S |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC) |
| CAS Number | 916141-36-1 |
| Storage | Store at room temperature. For long-term storage, -20°C (months to years) is recommended. |
| Solubility | DMSO: up to 100 mMEthanol: up to 100 mM |
Mechanism of Action: Orexin Receptor Signaling Pathway
This compound functions by blocking the activity of orexin receptors (OX1R and OX2R). These are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A and orexin-B), activate downstream signaling cascades. The primary signaling pathway involves the activation of Gq and/or Gi/o proteins.
Caption: Inhibition of the orexin signaling pathway by this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound and the first rinse of any glassware in a compatible, sealed, and clearly labeled hazardous waste container. Subsequent rinses of glassware, if the initial rinse was thorough, may be considered for disposal down the drain with copious amounts of water, pending institutional guidelines.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
2. Labeling:
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(2S)-N-[1,1'-biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-2-pyrrolidinecarboxamide" or "this compound"
-
The primary hazard(s) (e.g., "Irritant," "Handle with Care")
-
The date the waste was first added to the container.
3. Storage of Waste:
-
Store hazardous waste in a designated, secure satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Do not mix incompatible waste streams.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.
By adhering to these comprehensive guidelines, you can ensure a safe and efficient research environment when working with this compound. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
